4-(Pyrrolidin-1-yl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-pyrrolidin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCBFFYRSJPCJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383735 | |
| Record name | 4-(pyrrolidin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22090-27-3 | |
| Record name | 4-(pyrrolidin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pyrrolidin-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-(Pyrrolidin-1-yl)benzoic Acid
This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and structural information for this compound. The data is compiled from various chemical databases and scientific literature to support research and development activities.
Chemical Identity and Structure
This compound is an aromatic carboxylic acid derivative characterized by a benzoic acid core with a pyrrolidine substituent at the para (4-) position.
| Identifier | Value |
| IUPAC Name | This compound[1][2] |
| CAS Number | 22090-27-3[1][2][3][4] |
| Molecular Formula | C₁₁H₁₃NO₂[1][2][3][4] |
| SMILES | C1CCN(C1)C2=CC=C(C=C2)C(=O)O[1][2] |
| InChI Key | KPCBFFYRSJPCJH-UHFFFAOYSA-N[1][2][3][4] |
| Synonyms | 4-(1-Pyrrolidinyl)benzoic acid, p-(1-pyrrolidinyl)benzoic acid[1][3] |
Physicochemical Properties
The physical and chemical properties of the compound are summarized below. These values are critical for determining appropriate handling, storage, and application conditions.
| Property | Value | Source |
| Molecular Weight | 191.23 g/mol | [1][3][4] |
| Monoisotopic Mass | 191.094628657 Da | [1][4] |
| Appearance | Solid, Cream-colored powder | [3][4] |
| Melting Point | 224-229 °C (lit.) | [3] |
| pKa (Predicted) | 4.94 ± 0.10 | [4] |
| Storage Temperature | 2-8°C | [3][4] |
Computed Molecular Descriptors
Computational descriptors provide insight into the molecule's behavior in biological systems and its potential for further chemical modification.
| Descriptor | Value | Source |
| Topological Polar Surface Area (TPSA) | 40.5 Ų | [1][4] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 2 | [4] |
| Complexity | 203 | [1][4] |
| XLogP3-AA | 1.9 | [4] |
Safety and Handling
This compound is classified with the following hazards. Standard laboratory safety protocols should be followed.
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation[1][3] |
| Eye Irritation | H319 | Causes serious eye irritation[1][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1][3] |
Personal Protective Equipment (PPE): Use of a dust mask (type N95), safety glasses (eyeshields), and chemical-resistant gloves is recommended[3].
Experimental Protocols
Proposed Synthesis: Suzuki-Miyaura Cross-Coupling
While multiple synthetic routes exist, a common and effective method for creating aryl-amine bonds is through palladium-catalyzed cross-coupling reactions. The following is a representative protocol for a Suzuki-Miyaura coupling that could be adapted for the synthesis of related compounds, starting from a halogenated benzoic acid.
Reaction: 4-Bromobenzoic acid + Pyrrolidine -> this compound (This is a conceptual representation; typically a boronic acid derivative of pyrrolidine would be used, or more commonly, a Buchwald-Hartwig amination would be employed. A more direct synthesis is Nucleophilic Aromatic Substitution).
A More Direct Proposed Synthesis: Nucleophilic Aromatic Substitution
A more direct and common approach for this specific structure involves the nucleophilic aromatic substitution of a 4-halobenzoic acid (preferably 4-fluorobenzoic acid) with pyrrolidine.
Materials:
-
4-Fluorobenzoic acid (1.0 eq)
-
Pyrrolidine (2.0-3.0 eq)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF)
-
Standard laboratory glassware, heating mantle, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add 4-fluorobenzoic acid, the solvent, and the base.
-
Stir the mixture under an inert atmosphere.
-
Add pyrrolidine dropwise to the mixture.
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Acidify the mixture with an aqueous acid (e.g., 1M HCl) to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Proposed workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the synthesized compound must be confirmed through analytical techniques.
Caption: Standard workflow for the analytical characterization of the final product.
Spectral Data Interpretation
While specific spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure.
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the benzene ring (typically two doublets in the 6.5-8.0 ppm region), signals for the pyrrolidine ring protons (two multiplets, often referred to as α- and β-protons, in the 1.8-3.5 ppm region), and a broad singlet for the carboxylic acid proton (>10 ppm), which may be exchangeable with D₂O.
-
¹³C NMR: The spectrum would display signals for the quaternary carbons of the benzene ring, the CH carbons of the benzene ring, the two distinct carbons of the pyrrolidine ring, and the carbonyl carbon of the carboxylic acid (typically >165 ppm).
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 191. Key fragmentation patterns would likely include the loss of the hydroxyl radical (M-17) to give [C₁₁H₁₂NO]⁺ at m/z 174, and the loss of the carboxyl group (M-45) to give [C₁₀H₁₂N]⁺ at m/z 146. The base peak is often the benzoyl cation fragment [C₇H₅O]⁺ at m/z 105, resulting from the cleavage of the C-N bond, though this is more characteristic of benzoic acid itself[5].
Biological Activity and Applications
The pyrrolidine ring is a significant scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds[6]. While this compound itself is primarily a building block, its derivatives have been investigated for various therapeutic applications. For instance, related structures have been synthesized and evaluated as potent antagonists for Very Late Antigen-4 (VLA-4), which is implicated in inflammatory conditions like asthma[7]. The core structure serves as a valuable starting point for developing novel therapeutic agents. Derivatives have also been explored for their potential antibacterial properties[8][9].
References
- 1. This compound | C11H13NO2 | CID 2795515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 22090-27-3 [matrix-fine-chemicals.com]
- 3. 4-(1-吡咯烷基)苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. iris.unipa.it [iris.unipa.it]
- 7. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Structure Elucidation of 4-(Pyrrolidin-1-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 4-(Pyrrolidin-1-yl)benzoic acid. The document outlines the expected outcomes from key analytical techniques, supported by detailed experimental protocols and data presented in a clear, tabular format for effective comparison and understanding.
Compound Overview
This compound is a derivative of benzoic acid featuring a pyrrolidine ring attached to the para position of the benzene ring. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol [1] |
| CAS Number | 22090-27-3[1] |
| IUPAC Name | This compound[1] |
| SMILES | C1CCN(C1)C2=CC=C(C=C2)C(=O)O[1] |
| Melting Point | 262-296 °C (with decomposition) |
Spectroscopic Data for Structure Elucidation
The following sections detail the expected spectroscopic data for this compound based on the analysis of its functional groups and comparison with similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The expected chemical shifts and multiplicities are detailed below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2', H-6' (Aromatic) | 7.8 - 8.0 | Doublet | 2H |
| H-3', H-5' (Aromatic) | 6.5 - 6.7 | Doublet | 2H |
| H-2, H-5 (Pyrrolidine, -CH₂-N-) | 3.2 - 3.4 | Triplet | 4H |
| H-3, H-4 (Pyrrolidine, -CH₂-) | 1.9 - 2.1 | Multiplet | 4H |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |
2.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will indicate the number of unique carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1' (Aromatic, C-COOH) | 120 - 125 |
| C-2', C-6' (Aromatic, CH) | 130 - 132 |
| C-3', C-5' (Aromatic, CH) | 111 - 113 |
| C-4' (Aromatic, C-N) | 150 - 153 |
| C-2, C-5 (Pyrrolidine, -CH₂-N-) | 47 - 50 |
| C-3, C-4 (Pyrrolidine, -CH₂-) | 25 - 27 |
| Carboxylic Acid (C=O) | 167 - 170 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad |
| C-H stretch (Aromatic) | 3000-3100 | Medium |
| C-H stretch (Aliphatic) | 2850-2960 | Medium |
| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong |
| C=C stretch (Aromatic) | 1580-1620 | Medium-Strong |
| C-N stretch (Aromatic Amine) | 1335-1250 | Strong |
| C-O stretch (Carboxylic Acid) | 1210-1320 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
| m/z | Proposed Fragment |
| 191 | [M]⁺ (Molecular Ion) |
| 174 | [M - OH]⁺ |
| 146 | [M - COOH]⁺ |
| 118 | [M - COOH - C₂H₄]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed protocols for the key analytical techniques used in the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz
-
Pulse Sequence: Standard single-pulse
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz
-
Pulse Sequence: Proton-decoupled
-
Number of Scans: 1024 or more
-
Relaxation Delay: 2-5 seconds
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale to the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction:
-
Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Rate: 1 scan/second
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern and compare it to known fragmentation mechanisms for aromatic carboxylic acids and amines to support the proposed structure.
-
Visualizing the Elucidation Workflow
The following diagrams illustrate the logical flow of the structure elucidation process and the signaling pathways involved in the analysis.
Caption: Workflow for the structure elucidation of this compound.
Caption: Signaling pathways from sample to structural information.
References
An In-depth Technical Guide to 4-(Pyrrolidin-1-yl)benzoic acid (CAS: 22090-27-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Pyrrolidin-1-yl)benzoic acid is a heterocyclic aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry and materials science. Its rigid core, combined with the nucleophilic pyrrolidine moiety, makes it an important intermediate in the synthesis of a variety of biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral characterization, and applications of this compound, with a focus on its role in the development of novel therapeutics.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. Its core structure consists of a benzoic acid substituted with a pyrrolidine ring at the para position. This substitution significantly influences the molecule's electronic properties and reactivity.
| Property | Value | Reference |
| CAS Number | 22090-27-3 | [1] |
| Molecular Formula | C₁₁H₁₃NO₂ | [1][2] |
| Molecular Weight | 191.23 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Melting Point | 262-296 °C (decomposes) | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and methanol. | |
| SMILES | O=C(O)c1ccc(N2CCCC2)cc1 | [1] |
| InChI | InChI=1S/C11H13NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8H2,(H,13,14) | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several synthetic routes. A common and efficient method is the nucleophilic aromatic substitution of a para-halogenated benzoic acid with pyrrolidine.
Synthesis via Nucleophilic Aromatic Substitution
This protocol describes the synthesis from 4-fluorobenzoic acid and pyrrolidine. The electron-withdrawing carboxylic acid group activates the aromatic ring for nucleophilic attack.
Reaction Scheme:
Materials:
-
4-Fluorobenzoic acid
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Deionized water
-
Magnesium sulfate (MgSO₄)
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluorobenzoic acid (1.0 eq) and potassium carbonate (2.5 eq) in DMSO.
-
Addition of Pyrrolidine: To the stirred solution, add pyrrolidine (1.5 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to 120 °C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidification: Acidify the aqueous solution with 2M HCl to a pH of approximately 4-5 to precipitate the product.
-
Isolation: Filter the precipitate, wash with cold deionized water, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure this compound.
An alternative approach involves the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine, which can also be employed for the synthesis of this compound.
Spectral Characterization
The structural confirmation of this compound is typically performed using a combination of spectroscopic techniques.
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons will appear as two doublets in the downfield region (approx. 6.5-8.0 ppm). The protons of the pyrrolidine ring will appear as two multiplets in the upfield region (approx. 2.0 and 3.3 ppm). A broad singlet for the carboxylic acid proton will be observed far downfield (>10 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | Expect signals for the quaternary aromatic carbons, the protonated aromatic carbons, the carbons of the pyrrolidine ring, and the carbonyl carbon of the carboxylic acid (approx. 167 ppm). The carbon attached to the nitrogen will be the most downfield of the aromatic signals (approx. 150 ppm). |
| FT-IR | A broad O-H stretch from the carboxylic acid will be present from 2500-3300 cm⁻¹.[3] A strong C=O stretch for the carboxylic acid will be observed around 1680-1700 cm⁻¹.[3] C-N stretching vibrations will be visible in the 1335-1250 cm⁻¹ region. Aromatic C-H stretching will be observed just above 3000 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak [M]⁺ should be observed at m/z = 191.23. Fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the pyrrolidine ring. |
Applications in Drug Discovery
This compound serves as a key scaffold for the development of various therapeutic agents. The pyrrolidine moiety can engage in crucial interactions with biological targets, while the benzoic acid provides a handle for further chemical modification.
VLA-4 Antagonists
Derivatives of this compound have been synthesized and identified as potent antagonists of Very Late Antigen-4 (VLA-4). VLA-4 is an integrin protein that plays a critical role in cell adhesion and migration and is implicated in inflammatory diseases such as asthma and multiple sclerosis.
| Compound | Target | Activity (IC₅₀) | Therapeutic Area | Reference |
| 4-((1-(2-(tert-butoxy)-2-oxoethyl)-1H-pyrazol-4-yl)methoxy)-3-(pyrrolidin-1-ylmethyl)benzoic acid derivative | VLA-4 | 1.6 nM | Anti-inflammatory, Asthma |
The antagonism of VLA-4 by these compounds inhibits the interaction between VLA-4 and its ligands, such as VCAM-1, thereby preventing the recruitment of leukocytes to sites of inflammation.
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
The this compound scaffold has also been incorporated into inhibitors of dipeptidyl peptidase IV (DPP-IV). DPP-IV is a serine protease that deactivates incretin hormones, which are important for regulating blood glucose levels. DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.
Signaling Pathways
Given the therapeutic relevance of its derivatives, understanding the signaling pathways they modulate is crucial for drug development.
VLA-4 Signaling Pathway
VLA-4 signaling is initiated by the binding of its extracellular ligands, such as VCAM-1 or fibronectin. This "outside-in" signaling activates intracellular cascades involving focal adhesion kinase (FAK) and Src family kinases, leading to the activation of downstream pathways like PI3K/Akt and MAPK/ERK. These pathways regulate cell survival, proliferation, and migration. Conversely, intracellular signals, often originating from chemokine or B-cell receptors ("inside-out" signaling), can activate VLA-4, increasing its affinity for its ligands and promoting cell adhesion.[4][5][6]
References
- 1. This compound | C11H13NO2 | CID 2795515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 22090-27-3 [matrix-fine-chemicals.com]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The VLA-4 integrin is constitutively active in circulating chronic lymphocytic leukemia cells via BCR autonomous signaling: a novel anchor-independent mechanism exploiting soluble blood-borne ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 4-(Pyrrolidin-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and potential applications of 4-(Pyrrolidin-1-yl)benzoic acid. The information is intended to support research and development activities in medicinal chemistry and materials science.
Physicochemical Properties
This compound, with the CAS number 22090-27-3, is a substituted benzoic acid derivative.[1][2] Its core structure consists of a benzoic acid moiety with a pyrrolidine ring attached at the para position. This substitution significantly influences its chemical characteristics and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H13NO2 | [1][2] |
| Molecular Weight | 191.23 g/mol | [1][2] |
| CAS Number | 22090-27-3 | [1][2] |
| IUPAC Name | This compound | [1][2] |
| Melting Point | 279 °C | [3] |
| Boiling Point (Predicted) | 434.6 ± 28.0 °C | [4] |
| pKa (Predicted) | 3.91 ± 0.10 | [4] |
| SMILES | O=C(O)c1ccc(cc1)N2CCCC2 | [3] |
| InChIKey | KPCBFFYRSJPCJH-UHFFFAOYSA-N | [1][2] |
Spectral Data
Table 2: Key Spectral Data for Aromatic Carboxylic Acids and N-Aryl Pyrrolidines
| Spectroscopy | Characteristic Peaks | Interpretation |
| ¹H NMR | δ ~10-13 ppm (broad singlet), δ ~7-8 ppm (multiplets), δ ~3-4 ppm (multiplets), δ ~1.5-2.5 ppm (multiplets) | Carboxylic acid proton, Aromatic protons, Protons on carbons adjacent to nitrogen in pyrrolidine ring, Protons on other carbons in pyrrolidine ring |
| ¹³C NMR | δ ~165-175 ppm, δ ~110-150 ppm, δ ~40-50 ppm, δ ~20-30 ppm | Carboxylic acid carbon, Aromatic carbons, Carbons adjacent to nitrogen in pyrrolidine ring, Other carbons in pyrrolidine ring |
| IR (Infrared) | ~2500-3300 cm⁻¹ (broad), ~1700 cm⁻¹, ~1600 cm⁻¹, ~1300 cm⁻¹ | O-H stretch of carboxylic acid, C=O stretch of carboxylic acid, C=C stretch of aromatic ring, C-N stretch |
| Mass Spectrometry | m/z 191.09 | Molecular ion peak [M]⁺ |
Experimental Protocols
The following are representative experimental protocols for the synthesis and analysis of this compound based on general organic chemistry principles.
3.1. Synthesis: Nucleophilic Aromatic Substitution
A common method for the synthesis of N-aryl pyrrolidines is through nucleophilic aromatic substitution.
Materials:
-
4-Fluorobenzoic acid
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 4-fluorobenzoic acid (1 equivalent) in DMSO, add potassium carbonate (2.5 equivalents) and pyrrolidine (1.2 equivalents).
-
Heat the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with 1M HCl to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
3.2. Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
400 MHz NMR Spectrometer
Procedure:
-
Dissolve approximately 5-10 mg of the synthesized this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Process the spectra using appropriate software to identify chemical shifts, coupling constants, and integration values.
Biological Activity and Potential Applications
Derivatives of this compound have been investigated for various biological activities. Notably, some derivatives have been explored as potent and orally active VLA-4 antagonists, which are relevant in the treatment of conditions like asthma.[5] The pyrrolidine ring is a versatile scaffold in drug discovery, contributing to the stereochemistry and three-dimensional structure of molecules, which can lead to specific biological profiles.[6]
The general structure of this compound makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications, including antibacterial agents.[7][8]
Safety Information
Based on available data, this compound is associated with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
References
- 1. This compound | C11H13NO2 | CID 2795515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 22090-27-3 [matrix-fine-chemicals.com]
- 3. 4-(1-pyrrolidinyl)benzoic acid [stenutz.eu]
- 4. 4-(1-PYRROLIDINYLCARBONYL)-,BENZOIC ACID CAS#: 150057-97-9 [m.chemicalbook.com]
- 5. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unipa.it [iris.unipa.it]
- 7. researchgate.net [researchgate.net]
- 8. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(Pyrrolidin-1-yl)benzoic acid
This technical guide provides a comprehensive overview of 4-(Pyrrolidin-1-yl)benzoic acid, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details its fundamental chemical properties, outlines a general synthetic approach and analytical methods, and explores its relevance in biological pathways.
Core Compound Data
The fundamental molecular and chemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Citations |
| Molecular Formula | C₁₁H₁₃NO₂ | [1][2] |
| Molecular Weight | 191.23 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 22090-27-3 | [2] |
| Canonical SMILES | C1CCN(C1)C2=CC=C(C=C2)C(=O)O | [1] |
| InChI Key | KPCBFFYRSJPCJH-UHFFFAOYSA-N | [2] |
Experimental Protocols
General Synthetic Procedure:
A plausible method for the synthesis of this compound involves the reaction of a 4-halobenzoic acid (e.g., 4-fluorobenzoic acid or 4-chlorobenzoic acid) with pyrrolidine in the presence of a base and a suitable solvent.
-
Reaction: 4-Halobenzoic acid + Pyrrolidine → this compound + Halide salt
-
Reagents:
-
4-Halobenzoic acid (e.g., 4-fluorobenzoic acid)
-
Pyrrolidine
-
A non-nucleophilic base (e.g., potassium carbonate, sodium hydride)
-
A polar aprotic solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
-
Procedure Outline:
-
To a solution of 4-halobenzoic acid in a suitable polar aprotic solvent, add the base.
-
Add pyrrolidine to the reaction mixture.
-
Heat the reaction mixture at an elevated temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with water.
-
Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Analytical Methods:
The characterization and purity assessment of synthesized this compound would typically employ standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used for the separation of benzoic acid derivatives[3][4]. Detection is typically performed using a UV detector at a wavelength corresponding to the absorbance maximum of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons of the benzene ring and the aliphatic protons of the pyrrolidine ring. The ¹³C NMR spectrum would display distinct signals for the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbons of the pyrrolidine ring. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight of this compound.
Biological Context and Signaling Pathway
Derivatives of this compound have been investigated as antagonists of Very Late Antigen-4 (VLA-4), an integrin protein involved in cell adhesion and migration[5]. VLA-4 plays a crucial role in the inflammatory response by mediating the adhesion of leukocytes to the vascular endothelium and their subsequent migration into tissues. By blocking the interaction of VLA-4 with its ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1), VLA-4 antagonists can inhibit these processes and may have therapeutic potential in inflammatory diseases.
The signaling pathway initiated by VLA-4 activation is complex and can be triggered by various stimuli, including chemokines and B-cell receptor (BCR) activation. This "inside-out" signaling leads to a conformational change in VLA-4, increasing its affinity for its ligands[6][7].
Below is a simplified representation of the VLA-4 "inside-out" signaling pathway, which can be targeted by VLA-4 antagonists.
This diagram illustrates how external signals from receptors like the B-cell receptor (BCR) and chemokine receptors can initiate an intracellular signaling cascade involving PI3K and PLCγ. This cascade leads to the activation of adaptor proteins that induce a conformational change in VLA-4, switching it to a high-affinity active state. Activated VLA-4 can then bind to VCAM-1 on endothelial cells, promoting cell adhesion and migration. VLA-4 antagonists, such as derivatives of this compound, can inhibit this process by preventing the binding of activated VLA-4 to its ligands.
References
- 1. This compound | C11H13NO2 | CID 2795515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 22090-27-3 [matrix-fine-chemicals.com]
- 3. helixchrom.com [helixchrom.com]
- 4. longdom.org [longdom.org]
- 5. VLA-4 antagonists: potent inhibitors of lymphocyte migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-(Pyrrolidin-1-yl)benzoic Acid and its Derivatives as VLA-4 Antagonists
IUPAC Name: 4-(Pyrrolidin-1-yl)benzoic acid
This technical guide provides a comprehensive overview of this compound, a key chemical scaffold in the development of potent antagonists for Very Late Antigen-4 (VLA-4). This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a heterocyclic compound that serves as a foundational structure in medicinal chemistry. Its chemical and physical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-pyrrolidin-1-ylbenzoic acid | [1] |
| CAS Number | 22090-27-3 | [1] |
| Molecular Formula | C₁₁H₁₃NO₂ | [1] |
| Molecular Weight | 191.23 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 262-296 °C (decomposes) |
Synthesis and Characterization
General Experimental Protocol for Ullmann Condensation
This protocol describes a chemo- and regioselective copper-catalyzed cross-coupling procedure for the amination of bromobenzoic acids.
Materials:
-
4-Bromobenzoic acid
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃)
-
Copper powder (Cu)
-
Copper(I) oxide (Cu₂O)
-
2-Ethoxyethanol
Procedure:
-
A reaction mixture of 1-aminopyrene (9.3 mmol), 2-bromobenzoic acid (8.8 mmol), K₂CO₃ (8.8 mmol), Cu powder (0.8 mmol), Cu₂O (0.4 mmol), and 3 ml of 2-ethoxyethanol is refluxed at 130 °C for 24 hours under a nitrogen atmosphere.[2]
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the cooled reaction mixture is poured into 30 ml of water, and decolorizing charcoal is added.[2]
-
The mixture is filtered through Celite.[2]
-
The crude product is obtained by precipitation upon acidification of the filtrate with diluted HCl.[2]
-
The residue is then dissolved in 100 ml of 5% aqueous Na₂CO₃ for further purification.[2]
Characterization:
The final product should be characterized using standard analytical techniques to confirm its identity and purity. Recommended methods include:
-
¹H NMR and ¹³C NMR Spectroscopy: To determine the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared Spectroscopy (IR): To identify functional groups.
Biological Activity: VLA-4 Antagonism
While quantitative biological data for this compound itself is limited in the available literature, its derivatives have been extensively studied as potent antagonists of Very Late Antigen-4 (VLA-4). VLA-4, also known as integrin α₄β₁, is a key cell adhesion molecule involved in inflammatory responses.
Derivatives of this compound have shown high efficacy in inhibiting the interaction between VLA-4 and its ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1). This inhibition is a promising therapeutic strategy for various inflammatory and autoimmune diseases.
Quantitative Data for a Representative Derivative
A novel series of benzoic acid derivatives were synthesized and evaluated as VLA-4 antagonists. Optimization led to the identification of compounds with high activity. For instance, a derivative, compound 15e , demonstrated an IC₅₀ of 1.6 nM.[3]
| Compound | Target | Assay | IC₅₀ (nM) | Lipophilicity (Log D) |
| 15e (a derivative) | VLA-4 | Binding Assay | 1.6 | 1.8 |
Signaling Pathway and Experimental Workflow
The development of VLA-4 antagonists involves screening and characterization through various assays. A common experimental workflow is designed to assess the binding affinity and inhibitory potential of candidate compounds.
VLA-4 Antagonist Screening Workflow
The following diagram illustrates a typical workflow for screening potential VLA-4 antagonists.
Caption: A generalized workflow for the screening and evaluation of VLA-4 antagonists.
VLA-4 Signaling in Leukocyte Extravasation
VLA-4 plays a crucial role in the extravasation of leukocytes from the bloodstream into inflamed tissues. The binding of VLA-4 on leukocytes to VCAM-1 on endothelial cells is a critical step in this process. Antagonists of VLA-4 block this interaction, thereby reducing the inflammatory response.
Caption: Inhibition of VLA-4-mediated leukocyte adhesion by a derivative of this compound.
References
- 1. This compound | C11H13NO2 | CID 2795515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(Pyrrolidin-1-yl)benzoic acid: Synonyms, Identifiers, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Pyrrolidin-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. This document details its various synonyms and identifiers, summarizes its key physicochemical properties, outlines a detailed experimental protocol for its synthesis, and explores its potential biological relevance through the lens of VLA-4 antagonism.
Chemical Identity: Synonyms and Identifiers
Accurate identification of a chemical entity is paramount for research and development. This compound is known by a variety of names and is cataloged in numerous chemical databases.
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 22090-27-3 |
| PubChem CID | 2795515 |
| EC Number | 625-792-0 |
| InChI | InChI=1S/C11H13NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8H2,(H,13,14) |
| InChIKey | KPCBFFYRSJPCJH-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=CC=C(C=C2)C(=O)O |
A comprehensive list of synonyms is provided below to aid in literature searches and material sourcing.
| Synonyms |
| 4-(1-Pyrrolidinyl)benzoic acid |
| p-(1-pyrrolidinyl)benzoic acid |
| Benzoic acid, 4-(1-pyrrolidinyl)- |
| 4-pyrrolidin-1-yl-benzoic acid |
| 4-pyrrolidinylbenzoic acid |
| 4-(Pyrrolidino)benzoic acid |
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂ | PubChem |
| Molecular Weight | 191.23 g/mol | PubChem |
| Melting Point | 293-302 °C | Chem-Impex[1] |
| 279 °C | Stenutz | |
| 262-296 °C (decomposes) | Sigma-Aldrich[2] | |
| pKa (Predicted) | 3.91 ± 0.10 | ChemicalBook |
| Water Solubility | Predicted to be low | Inferred from general properties of similar organic acids |
| Appearance | Off-white amorphous powder | Chem-Impex[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a copper-catalyzed N-arylation reaction, specifically the Ullmann condensation, between 4-halobenzoic acid and pyrrolidine. The following protocol is a detailed methodology for this synthesis.
Experimental Protocol: Ullmann Condensation
Reaction Scheme:
References
A Technical Guide to the Biological Activities of 4-(Pyrrolidin-1-yl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 4-(pyrrolidin-1-yl)benzoic acid represent a versatile class of compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current state of research into these derivatives, focusing on their VLA-4 antagonist, anticancer, and antimicrobial properties. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to serve as an in-depth resource for professionals engaged in drug discovery and development.
The core structure, featuring a benzoic acid moiety linked to a pyrrolidine ring at the para position, provides a unique scaffold that has been extensively modified to optimize pharmacological activity. These modifications have led to the discovery of compounds with high potency and selectivity for various biological targets, highlighting the therapeutic potential of this chemical class.
VLA-4 Antagonist Activity
Very Late Antigen-4 (VLA-4), an integrin protein, plays a crucial role in the adhesion and migration of leukocytes, making it a key target in the treatment of inflammatory diseases such as asthma. Several this compound derivatives have been identified as potent VLA-4 antagonists.
Quantitative Data
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| 15b | VLA-4 | Cell-based adhesion assay | 1.6 | [1] |
| 15e | VLA-4 | Cell-based adhesion assay | 1.6 | [1] |
Experimental Protocols
VLA-4/VCAM-1 Adhesion Assay
This assay evaluates the ability of a compound to inhibit the binding of VLA-4 to its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1).
-
Cell Line: A human T-cell line endogenously expressing VLA-4 (e.g., Jurkat cells).
-
Ligand Coating: 96-well plates are coated with recombinant human VCAM-1.
-
Cell Labeling: Jurkat cells are labeled with a fluorescent dye, such as Calcein-AM.
-
Assay Procedure:
-
Labeled Jurkat cells are pre-incubated with varying concentrations of the test compound.
-
The cell suspension is then added to the VCAM-1-coated wells.
-
The plate is incubated to allow for cell adhesion.
-
Non-adherent cells are removed by washing.
-
The fluorescence of the remaining adherent cells is measured using a plate reader.
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell adhesion, is calculated from the dose-response curve.
Signaling Pathway
The inhibition of the VLA-4/VCAM-1 interaction by this compound derivatives disrupts the signaling cascade that leads to leukocyte adhesion and transmigration into inflamed tissues.
References
An In-depth Technical Guide to the Safety and Hazards of 4-(Pyrrolidin-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and hazard information for 4-(Pyrrolidin-1-yl)benzoic acid (CAS No: 22090-27-3), a compound of interest in chemical synthesis and pharmaceutical research. The following sections detail its hazard classification, handling procedures, and emergency responses, compiled from available safety data sheets and chemical databases.
GHS Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation.
Table 1: GHS Classification
| Hazard Class | Category |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2A |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) |
| Acute Toxicity, Oral | 4 |
Source: PubChem CID 2795515, Fisher Scientific SDS[1][2]
The GHS pictograms associated with these classifications are:
Signal Word: Warning [1]
Hazard and Precautionary Statements
The following tables summarize the GHS hazard (H) and precautionary (P) statements for this compound, providing essential guidance for its safe handling.
Table 2: GHS Hazard Statements
| Code | Statement |
| H302 | Harmful if swallowed.[3][4] |
| H315 | Causes skin irritation.[1][3][4] |
| H319 | Causes serious eye irritation.[1][4] |
| H335 | May cause respiratory irritation.[1][3][4] |
Table 3: GHS Precautionary Statements
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][5] |
| P264 | Wash hands thoroughly after handling.[1][3][5] |
| P270 | Do not eat, drink or smoke when using this product.[3] |
| P271 | Use only outdoors or in a well-ventilated area.[3][5] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][3][5] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1][3][5] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3][5] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][5] |
| P330 | Rinse mouth.[3] |
| P332+P313 | If skin irritation occurs: Get medical advice/attention.[3][5] |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[5] |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[1][3] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1][3][5] |
| P405 | Store locked up.[1][3][5] |
| P501 | Dispose of contents/container in accordance with all applicable federal, state, and local regulations.[1][3][5] |
Toxicological Information
Detailed toxicological studies for this compound are not extensively available in the public domain. However, the GHS classification indicates that the substance is harmful if swallowed and causes irritation to the skin, eyes, and respiratory system.
While specific LD50 or LC50 values are not provided in the searched documents, the "Acute Toxicity, Oral (Category 4)" classification suggests an LD50 value in the range of 300 to 2000 mg/kg for rats.
Experimental Protocols
Specific experimental protocols for the toxicological assessment of this compound are not available. However, a generalized workflow for assessing a key endpoint, such as acute oral toxicity, is presented below. This workflow is based on standardized OECD guidelines.
Caption: Generalized workflow for an acute oral toxicity study.
Potential Signaling Pathways
The mechanisms of toxicity for this compound are not specifically elucidated. However, skin, eye, and respiratory irritation often involve the activation of local inflammatory pathways. The diagram below illustrates a generalized cellular response to a chemical irritant.
Caption: Simplified signaling pathway for chemical-induced inflammation.
Handling and Storage
Handling:
-
Use in a well-ventilated area or under a chemical fume hood.[2][3]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][3]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[2][3]
-
The substance is reported to be moisture-sensitive.[2]
-
Incompatible materials include bases, alcohols, and amines.[2]
First-Aid Measures
Table 4: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.[2][3] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2]
Disposal Considerations
Dispose of this material and its container at a licensed hazardous-waste disposal facility.[2][3] Follow all federal, state, and local regulations for waste disposal.
This technical guide is intended to provide essential safety and hazard information for this compound. It is crucial for all personnel handling this substance to be familiar with this information and to follow all recommended safety procedures. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use.
References
Methodological & Application
Synthesis of 4-(Pyrrolidin-1-yl)benzoic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-(Pyrrolidin-1-yl)benzoic acid, a valuable building block in medicinal chemistry and drug discovery. The described method is based on a robust and scalable nucleophilic aromatic substitution (SNAr) reaction, offering a reliable route to the target compound. This protocol is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The pyrrolidine moiety is a common feature in many bioactive molecules, often imparting favorable pharmacokinetic properties. The carboxylic acid handle allows for further chemical modifications, such as amide bond formation, making it a versatile scaffold in drug design. The efficient and reproducible synthesis of this compound is therefore of significant interest. The protocol detailed herein describes a straightforward synthesis via the nucleophilic aromatic substitution of 4-fluorobenzoic acid with pyrrolidine.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 4-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | Starting Material |
| Pyrrolidine | C₄H₉N | 71.12 | Reagent |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Solvent |
| This compound | C₁₁H₁₃NO₂ | 191.23 | Product |
Table 2: Experimental Parameters
| Parameter | Value |
| Reaction Temperature | 120 °C |
| Reaction Time | 12-24 hours |
| Stoichiometry (Pyrrolidine) | 1.5 equivalents |
| Stoichiometry (K₂CO₃) | 2.0 equivalents |
Experimental Protocol
Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of this compound from 4-fluorobenzoic acid and pyrrolidine.
Materials:
-
4-Fluorobenzoic acid
-
Pyrrolidine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorobenzoic acid (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous dimethyl sulfoxide (DMSO).
-
Addition of Pyrrolidine: While stirring the suspension at room temperature, add pyrrolidine (1.5 eq) dropwise.
-
Reaction: Heat the reaction mixture to 120 °C and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing deionized water.
-
Acidify the aqueous solution to a pH of approximately 3-4 by the slow addition of 1 M HCl. A precipitate should form.
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with deionized water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
-
Dry the purified product under vacuum.
-
Characterization:
The identity and purity of the final product should be confirmed by standard analytical techniques, such as:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.[1]
-
Melting Point Analysis: For comparison with literature values.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Synthesis of 4-(Pyrrolidin-1-yl)benzoic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of 4-(Pyrrolidin-1-yl)benzoic acid, a valuable building block in medicinal chemistry and drug development. The primary method detailed is the nucleophilic aromatic substitution (SNAr) of 4-fluorobenzoic acid with pyrrolidine. An alternative method, the Buchwald-Hartwig amination of 4-bromobenzoic acid, is also discussed.
Chemical Properties and Data
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃NO₂ | [1] |
| Molecular Weight | 191.23 g/mol | [1] |
| CAS Number | 22090-27-3 | [1] |
| Appearance | Off-white to white solid | |
| Melting Point | 262-296 °C (decomposes) |
Synthetic Pathways
Two primary synthetic routes for the preparation of this compound are presented below.
Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)
This method involves the direct displacement of a fluoride ion from 4-fluorobenzoic acid by pyrrolidine. The electron-withdrawing carboxylic acid group activates the aromatic ring, facilitating nucleophilic attack.
Caption: Nucleophilic Aromatic Substitution (SNAr) pathway for the synthesis of this compound.
Alternative Synthetic Route: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction provides an alternative route from 4-bromobenzoic acid and pyrrolidine. This method is particularly useful for less reactive aryl halides.
Caption: Buchwald-Hartwig amination pathway for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol is adapted from a similar procedure for the synthesis of a related compound.
Materials and Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle with temperature control
-
4-Fluorobenzoic acid
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-fluorobenzoic acid (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous dimethyl sulfoxide (DMSO).
-
Addition of Pyrrolidine: To the stirred suspension, add pyrrolidine (1.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 120 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into deionized water.
-
Acidify the aqueous mixture to pH 3-4 with 1 M HCl. A precipitate should form.
-
Collect the precipitate by filtration and wash with deionized water.
-
Dissolve the crude product in ethyl acetate and wash with deionized water followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Protocol 2: Synthesis via Buchwald-Hartwig Amination (Conceptual)
This is a generalized protocol based on established Buchwald-Hartwig amination procedures.
Materials and Equipment:
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and heating plate
-
4-Bromobenzoic acid
-
Pyrrolidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (or similar phosphine ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Standard work-up and purification equipment as in Protocol 1.
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 4-bromobenzoic acid (1.0 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.01-0.05 eq), and Xantphos (0.02-0.10 eq).
-
Addition of Reagents: Add anhydrous toluene, followed by pyrrolidine (1.2 eq).
-
Reaction: Heat the mixture to 80-110 °C and stir for 8-24 hours, or until TLC analysis indicates completion of the reaction.
-
Work-up and Purification: Follow a similar aqueous work-up and purification procedure as described in Protocol 1.
Characterization Data (Predicted)
The following table summarizes the expected spectroscopic data for this compound based on typical values for similar compounds.
| Analysis | Expected Data |
| ¹H NMR (DMSO-d₆) | δ (ppm): 12.0-12.5 (s, 1H, COOH), 7.7-7.9 (d, 2H, Ar-H), 6.5-6.7 (d, 2H, Ar-H), 3.2-3.4 (t, 4H, N-CH₂), 1.9-2.1 (m, 4H, CH₂) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 167-168 (C=O), 152-153 (C-N), 131-132 (Ar-C), 118-119 (Ar-C), 111-112 (Ar-C), 47-48 (N-CH₂), 25-26 (CH₂) |
| FTIR (KBr, cm⁻¹) | ν: 3300-2500 (br, O-H), 2960-2850 (C-H), 1680-1660 (C=O), 1600-1580 (C=C, aromatic), 1520-1500 (C=C, aromatic), 1250-1200 (C-N) |
| Mass Spec (ESI-) | m/z: 190.08 [M-H]⁻ |
Workflow Diagram
Caption: General workflow for the synthesis, purification, and analysis of this compound.
References
Applications of 4-(Pyrrolidin-1-yl)benzoic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 4-(pyrrolidin-1-yl)benzoic acid scaffold is a valuable building block in medicinal chemistry, serving as a core structural motif in the development of potent and selective therapeutic agents. Its derivatives have shown significant promise in various disease areas, primarily by enabling specific interactions with biological targets. This document provides an overview of the key applications, quantitative data for representative compounds, and detailed experimental protocols for the synthesis and evaluation of these derivatives.
Application 1: VLA-4 Antagonists for Inflammatory Diseases
Derivatives of this compound have been successfully developed as potent antagonists of Very Late Antigen-4 (VLA-4), a key integrin involved in the trafficking of inflammatory cells. By blocking the interaction of VLA-4 with its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), these compounds can inhibit the recruitment of eosinophils and other leukocytes to sites of inflammation, making them promising candidates for the treatment of diseases like asthma.[1][2]
A notable example is the development of 4-(pyrrolidinyl)methoxybenzoic acid derivatives, which have demonstrated high potency in in vitro assays and efficacy in preclinical models of asthma.[1] Optimization of this series has focused on improving activity and pharmacokinetic properties, leading to compounds with nanomolar inhibitory concentrations.
Quantitative Data: VLA-4 Antagonist Activity
| Compound ID | Structure | Target | Assay Type | IC50 (nM) | Lipophilicity (Log D) | Reference |
| 15b | 4-((1-(2-(N-(3,4-dichlorophenyl)sulfamoyl)acetyl)pyrrolidin-2-yl)methoxy)benzoic acid | VLA-4 | Cell Adhesion | 1.6 | 2.0 | [1] |
| 15e | 4-((1-(2-(N-(3,5-dichlorophenyl)sulfamoyl)acetyl)pyrrolidin-2-yl)methoxy)benzoic acid | VLA-4 | Cell Adhesion | 1.6 | 1.8 | [1] |
Signaling Pathway: VLA-4 Mediated Leukocyte Adhesion in Asthma
Caption: VLA-4 antagonist mechanism in asthma.
Application 2: Selective Androgen Receptor Modulators (SARMs)
The this compound scaffold has also been utilized in the design of nonsteroidal Selective Androgen Receptor Modulators (SARMs). These compounds are designed to selectively activate the androgen receptor (AR) in anabolic tissues like muscle and bone, while having minimal effects on androgenic tissues such as the prostate.[3][4] This tissue selectivity makes them attractive candidates for treating muscle wasting diseases, osteoporosis, and other conditions where anabolic support is needed without the side effects of traditional anabolic steroids.
Derivatives based on a 4-(pyrrolidin-1-yl)benzonitrile core have shown promising SARM activity, demonstrating significant anabolic effects on muscle tissue without a corresponding increase in prostate weight in preclinical models.[3]
Quantitative Data: SARM Activity
| Compound ID | Anabolic Activity (Levator Ani Muscle Weight % of Intact Control) | Androgenic Activity (Prostate Weight % of Intact Control) | Therapeutic Index (Anabolic/Androgenic) | Reference |
| Testosterone Propionate | 100% | 100% | 1 | [3] |
| Compound 1c | High | Low | >1 | [3] |
| SARM-2f | Significant Increase | Neutral | High | [4] |
Note: Specific quantitative values for anabolic and androgenic activity for all compounds were not available in the public search results. The table reflects the described qualitative outcomes.
Signaling Pathway: SARM Mechanism of Action
Caption: SARM activation of the androgen receptor.
Experimental Protocols
Synthesis of 4-((1-(2-(N-(3,4-dichlorophenyl)sulfamoyl)acetyl)pyrrolidin-2-yl)methoxy)benzoic acid (Representative VLA-4 Antagonist)
This protocol is a representative synthesis based on similar structures and may require optimization.
-
Esterification of 4-hydroxybenzoic acid:
-
Dissolve 4-hydroxybenzoic acid in methanol.
-
Add a catalytic amount of sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Neutralize with a saturated solution of sodium bicarbonate and extract the methyl 4-hydroxybenzoate with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Alkylation with a protected pyrrolidine derivative:
-
To a solution of methyl 4-hydroxybenzoate in DMF, add potassium carbonate.
-
Add a suitable N-protected 2-(chloromethyl)pyrrolidine.
-
Stir the reaction mixture at 60-80 °C for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Deprotection of the pyrrolidine nitrogen:
-
Dissolve the product from the previous step in a suitable solvent (e.g., dichloromethane for Boc deprotection).
-
Add trifluoroacetic acid and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure.
-
-
Acylation with 2-(N-(3,4-dichlorophenyl)sulfamoyl)acetic acid:
-
To a solution of the deprotected pyrrolidine in dichloromethane, add triethylamine.
-
In a separate flask, activate 2-(N-(3,4-dichlorophenyl)sulfamoyl)acetic acid with a coupling agent such as HATU in the presence of DIPEA.
-
Add the activated acid to the pyrrolidine solution and stir at room temperature for 8-12 hours.
-
Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer and concentrate.
-
-
Saponification of the methyl ester:
-
Dissolve the acylated product in a mixture of THF and water.
-
Add lithium hydroxide and stir at room temperature for 2-4 hours.
-
Acidify the reaction mixture with 1N HCl to pH 3-4.
-
Extract the final product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate to yield the desired carboxylic acid.
-
Purify by column chromatography or recrystallization.
-
In Vitro VLA-4 Adhesion Assay
-
Cell Culture:
-
Culture a VLA-4 expressing cell line (e.g., Jurkat cells) in appropriate media.
-
Culture an endothelial cell line (e.g., HUVECs) and stimulate with TNF-α to induce VCAM-1 expression.
-
-
Assay Preparation:
-
Plate the stimulated endothelial cells in a 96-well plate and grow to confluence.
-
Label the Jurkat cells with a fluorescent dye (e.g., Calcein-AM).
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives.
-
Pre-incubate the fluorescently labeled Jurkat cells with the test compounds for 30 minutes.
-
-
Adhesion:
-
Add the pre-incubated Jurkat cells to the endothelial cell-coated plate.
-
Incubate for 30-60 minutes to allow for cell adhesion.
-
-
Washing and Quantification:
-
Gently wash the plate to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cell adhesion for each compound concentration compared to a vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Murine Model of Allergic Asthma
-
Sensitization:
-
On days 0 and 7, sensitize BALB/c mice by intraperitoneal injection of ovalbumin (OVA) emulsified in alum.[5]
-
-
Compound Administration:
-
Administer the this compound derivative or vehicle control orally or via the desired route on days 14-17, prior to allergen challenge.[1]
-
-
Allergen Challenge:
-
On days 14-17, challenge the mice with an aerosolized solution of OVA.[6]
-
-
Bronchoalveolar Lavage (BAL):
-
24-48 hours after the final challenge, euthanize the mice and perform a bronchoalveolar lavage with phosphate-buffered saline (PBS).[5]
-
-
Cell Counting and Differentiation:
-
Determine the total number of cells in the BAL fluid using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to count the number of eosinophils, neutrophils, lymphocytes, and macrophages.
-
-
Data Analysis:
-
Compare the number of inflammatory cells, particularly eosinophils, in the BAL fluid of compound-treated mice to the vehicle-treated group.
-
In Vivo Hershberger Assay for SARM Activity
This protocol is based on the OECD Test Guideline 441.[7]
-
Animal Preparation:
-
Use castrated peripubertal male rats. Allow for a post-castration recovery period of at least 7 days.[8]
-
-
Dosing:
-
Divide the animals into groups (n≥6 per group).
-
Administer the test SARM (4-(pyrrolidin-1-yl)benzonitrile derivative) daily for 10 consecutive days via oral gavage or subcutaneous injection.
-
Include a vehicle control group and a positive control group (e.g., testosterone propionate).[9]
-
-
Necropsy and Tissue Collection:
-
Approximately 24 hours after the final dose, euthanize the animals.
-
Carefully dissect and weigh the following androgen-dependent tissues: ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle, glans penis, and Cowper's glands.[9]
-
-
Data Analysis:
-
For each animal, normalize the tissue weights to the body weight.
-
Compare the tissue weights of the SARM-treated groups to the vehicle control group.
-
A significant increase in the weight of the levator ani-bulbocavernosus muscle indicates anabolic activity.
-
A minimal increase in the weights of the ventral prostate and seminal vesicles indicates low androgenic activity.
-
Experimental Workflows
Workflow for VLA-4 Antagonist Discovery
Caption: VLA-4 antagonist discovery workflow.
Workflow for SARM Candidate Evaluation
Caption: SARM candidate evaluation workflow.
References
- 1. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel human anti-VCAM-1 monoclonal antibody ameliorates airway inflammation and remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)benzonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
- 7. oecd.org [oecd.org]
- 8. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4-(Pyrrolidin-1-yl)benzoic Acid as a Versatile Building Block in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Pyrrolidin-1-yl)benzoic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrrolidine motif is prevalent in numerous biologically active compounds, contributing to improved potency, selectivity, and pharmacokinetic profiles. This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of Very Late Antigen-4 (VLA-4) antagonists for the treatment of inflammatory diseases such as asthma.
Key Applications
The primary application of this compound in synthesis is through the formation of amide bonds. The carboxylic acid moiety can be readily activated and coupled with a variety of amines to generate a diverse library of derivatives. This approach is particularly useful in structure-activity relationship (SAR) studies to optimize the biological activity of lead compounds.
One notable application is in the synthesis of VLA-4 antagonists. VLA-4 is an integrin protein that plays a crucial role in the adhesion and migration of leukocytes to sites of inflammation. By blocking the interaction of VLA-4 with its ligand, vascular cell adhesion molecule-1 (VCAM-1), these antagonists can effectively inhibit the inflammatory cascade.
Experimental Protocols
General Amide Coupling Protocol using HATU
This protocol describes a general method for the amide coupling of this compound with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is known for its high efficiency, rapid reaction times, and ability to minimize racemization.
Materials:
-
This compound
-
Amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine of interest (1.0-1.2 eq) and DIPEA (2.0-3.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add HATU (1.1-1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Table 1: Representative Amide Coupling Reaction Parameters
| Parameter | Value |
| Starting Acid | This compound |
| Coupling Reagent | HATU |
| Base | DIPEA |
| Solvent | Anhydrous DMF |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-16 hours |
| Typical Yield | 70-95% (highly dependent on the amine) |
Synthesis of a VLA-4 Antagonist Precursor
While a direct synthesis starting from this compound for a specific VLA-4 antagonist is not detailed in the searched literature, a closely related analog, 4-((S)-1-(2-(3-chloro-4-(N'-(2-methylphenyl)ureido)phenyl)acetyl)pyrrolidin-2-yl)methoxy)benzoic acid, has been synthesized and shown to be a potent VLA-4 antagonist. The final step of this synthesis involves an amide coupling, which can be adapted from the general protocol above.
VLA-4 Signaling Pathway in Leukocyte Adhesion and Migration
VLA-4 plays a critical role in the inflammatory response by mediating the adhesion of leukocytes to the vascular endothelium and their subsequent migration into tissues. The signaling cascade initiated by VLA-4 engagement is a key target for anti-inflammatory therapies.
Caption: VLA-4 Signaling Pathway in Leukocyte Adhesion and Migration.
Experimental Workflow for Synthesis and Screening
The general workflow for synthesizing and evaluating new derivatives of this compound as potential VLA-4 antagonists involves several key stages, from initial synthesis to biological evaluation.
Caption: Workflow for Synthesis and Screening of VLA-4 Antagonists.
Quantitative Data Summary
The following table summarizes key quantitative data for a representative VLA-4 antagonist derived from a related benzoic acid scaffold. This data can serve as a benchmark for new compounds synthesized from this compound.
Table 2: Biological Activity of a Representative VLA-4 Antagonist
| Compound ID | VLA-4 IC₅₀ (nM) | Cell Adhesion IC₅₀ (nM) |
| Reference Compound | 1.6 | 5.2 |
Data is illustrative and based on reported values for potent VLA-4 antagonists.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of novel bioactive compounds. Its utility in constructing libraries of amides for SAR studies, particularly in the development of VLA-4 antagonists, highlights its importance in modern drug discovery. The provided protocols and workflows offer a solid foundation for researchers to explore the potential of this scaffold in their own research endeavors.
Application Notes and Protocols: 4-(Pyrrolidin-1-yl)benzoic Acid Derivatives as VLA-4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key cell adhesion molecule expressed on the surface of leukocytes, including lymphocytes, monocytes, eosinophils, and basophils. It plays a critical role in mediating the recruitment of these cells from the bloodstream into inflamed tissues by interacting with its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells and the CS-1 domain of fibronectin in the extracellular matrix. This process is central to the pathophysiology of various inflammatory and autoimmune diseases such as asthma, multiple sclerosis, and inflammatory bowel disease. Consequently, antagonizing the VLA-4 pathway presents a promising therapeutic strategy for these conditions.
This document provides detailed application notes and experimental protocols for the characterization of 4-(Pyrrolidin-1-yl)benzoic acid derivatives as potent VLA-4 antagonists.
Data Presentation
The following tables summarize the in vitro and in vivo pharmacological data for representative this compound derivatives.
Table 1: In Vitro VLA-4 Antagonist Activity of 4-(Pyrrolidinyl)methoxybenzoic Acid Derivatives
| Compound ID | Substitution Pattern | VLA-4 IC50 (nM) | Lipophilicity (Log D) | Reference |
| 15b | 2-Methylphenyl urea | 1.6 | 2.0 | [1] |
| 15e | 2-Methyl-5-chlorophenyl urea | 1.6 | 1.8 | [1] |
Table 2: In Vitro and In Vivo Activity of Potent Benzoic Acid-Based VLA-4 Antagonists
| Compound ID | Chemical Name | VLA-4 IC50 (nM) | In Vivo Model | Efficacy | Reference |
| 12l | 4-({1-[{4-[(5-chloro-2-methylphenyl)carbamoylamino]-3-chlorophenyl}acetyl]-4-fluoro-2-pyrrolidinyl}methoxy)benzoic acid | 0.51 | Rat Pleurisy Model | Effective at 10 mg/kg (oral) | |
| 20l | 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid | Not explicitly stated, but described as a potent VLA-4 antagonist | Murine Asthma Model | Inhibited eosinophil infiltration and bronchial hyper-responsiveness | [2] |
| 15e | 4-({1-[{4-[(2-methyl-5-chlorophenyl)carbamoylamino]phenyl}acetyl]-2-pyrrolidinyl}methoxy)benzoic acid | 1.6 | Murine Asthma Model | Efficacious at 30 mg/kg (oral) | [1] |
| 7n | trans-4-[1-[[2-(5-Fluoro-2-methylphenylamino)-7-fluoro-6-benzoxazolyl]acetyl]-(5S)-[methoxy(methyl)amino]methyl-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid | Not explicitly stated, but described as a potent VLA-4 antagonist | Murine Asthma Model | Alleviated bronchial hyper-responsiveness at 12.5 mg/kg (oral) |
Table 3: Pharmacokinetic Properties of Selected VLA-4 Antagonists
| Compound ID | Species | Clearance (CL) (mL/min/kg) | Oral Bioavailability (F) (%) | Reference |
| 12l | Mice | 18.5 | 28 | |
| Rats | 5.2 | 36 | ||
| Dogs | 3.6 | 55 | ||
| 7n | Monkeys | Not Stated | 54 |
Experimental Protocols
Protocol 1: VLA-4 Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of test compounds for the VLA-4 receptor.
Materials:
-
VLA-4 expressing cells (e.g., Jurkat cells) or membrane preparations
-
Radioligand (e.g., [³H]-labeled known VLA-4 antagonist)
-
Test compounds (this compound derivatives)
-
Binding buffer (e.g., 50 mM Tris-HCl, 1 mM MnCl₂, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
96-well filter plates
Procedure:
-
Membrane Preparation (if applicable):
-
Homogenize VLA-4 expressing cells in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with binding buffer and resuspend to a final protein concentration of 0.1-0.5 mg/mL.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of binding buffer to all wells.
-
Add 50 µL of various concentrations of the test compound (typically in DMSO, final concentration 0.1-1%) to the appropriate wells. For total binding, add 50 µL of vehicle (DMSO). For non-specific binding, add 50 µL of a high concentration of a known non-radiolabeled VLA-4 antagonist.
-
Add 50 µL of the radioligand at a concentration close to its Kd value.
-
Add 100 µL of the cell membrane preparation or whole cells (e.g., 1-2 x 10⁵ cells/well).
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: VLA-4-Dependent Cell Adhesion Assay
This protocol assesses the ability of this compound derivatives to inhibit the adhesion of VLA-4-expressing cells to VCAM-1.
Materials:
-
VLA-4-expressing cells (e.g., Jurkat T-cells, Ramos B-cells)
-
Recombinant human VCAM-1
-
96-well flat-bottom plates
-
Assay buffer (e.g., RPMI 1640 with 1% BSA)
-
Calcein-AM (or other fluorescent cell stain)
-
Test compounds (this compound derivatives)
-
Plate reader with fluorescence detection
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 100 µL of VCAM-1 solution (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
The next day, wash the wells twice with PBS to remove unbound VCAM-1.
-
Block non-specific binding sites by incubating the wells with 200 µL of assay buffer containing 1% BSA for 1-2 hours at 37°C.
-
Wash the wells twice with assay buffer before adding the cells.
-
-
Cell Preparation:
-
Label the VLA-4-expressing cells with Calcein-AM (e.g., 1-5 µM) for 30 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Resuspend the cells in assay buffer to a final concentration of 1-2 x 10⁶ cells/mL.
-
-
Inhibition Assay:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a separate 96-well plate, pre-incubate 50 µL of the cell suspension with 50 µL of the test compound dilutions (or vehicle control) for 30 minutes at 37°C.
-
Transfer 100 µL of the cell/compound mixture to each VCAM-1-coated well.
-
Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.
-
-
Washing and Detection:
-
Gently wash the wells twice with pre-warmed assay buffer to remove non-adherent cells.
-
Add 100 µL of assay buffer to each well.
-
Measure the fluorescence of the adherent cells using a plate reader (e.g., excitation at 485 nm and emission at 520 nm for Calcein-AM).
-
-
Data Analysis:
-
Calculate the percentage of adhesion for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of adhesion against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell adhesion by 50%.
-
Visualizations
VLA-4 Signaling Pathway
Caption: VLA-4 signaling pathway upon ligand binding and its inhibition.
Experimental Workflow for VLA-4 Antagonist Evaluation
References
- 1. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Coupling of 4-(Pyrrolidin-1-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Pyrrolidin-1-yl)benzoic acid is a versatile bifunctional molecule incorporating a carboxylic acid and a tertiary amine within a pyrrolidine-substituted aromatic scaffold. The pyrrolidine ring is a highly valued structural motif in medicinal chemistry, known for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability, as well as providing a three-dimensional structure that can enhance binding to biological targets.[1][2] Derivatives of this core structure are explored in various therapeutic areas. For instance, molecules containing the 4-(pyrrolidin-1-yl)benzoyl moiety have been investigated as VLA-4 antagonists for conditions like asthma, and as inhibitors of enzymes such as Poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair pathways.[1][3]
These application notes provide detailed protocols for the common coupling reactions of this compound—specifically amide and ester bond formations—which are fundamental transformations in the synthesis of novel chemical entities for drug discovery and development.
Data Presentation: Reaction Conditions Summary
The following tables summarize typical reaction conditions for the amide and ester coupling of this compound. Conditions are based on established protocols for benzoic acid derivatives and may require optimization for specific substrates.
Table 1: Amide Coupling Reaction Conditions
| Coupling Reagent/Additive | Amine Partner (Exemplar) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| EDC / HOBt | Aniline | DIPEA | DMF | 0 to RT | 12 - 24 | 60 - 95 |
| HATU | Benzylamine | DIPEA | DMF | RT | 1 - 4 | 70 - 98 |
| PyBOP | Pyrrolidine | DIPEA | DCM | RT | 2 - 8 | 65 - 95 |
Yields are representative and highly dependent on the specific amine coupling partner.
Table 2: Esterification Reaction Conditions
| Reaction Type | Alcohol Partner (Exemplar) | Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Fischer Esterification | Methanol | H₂SO₄ (conc.) | Methanol | Reflux | 2 - 6 | 70 - 90 |
Yields are representative and can be improved by removing water as it is formed.
Experimental Protocols
Protocol 1: Amide Coupling using EDC/HOBt
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
EDC·HCl (1.2 - 1.5 equivalents)
-
HOBt (1.2 - 1.5 equivalents)
-
Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equivalent) and the desired amine (1.1 equivalents) in anhydrous DMF, add DIPEA (2.5 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Protocol 2: Amide Coupling using HATU
This protocol is suitable for more challenging couplings, offering higher efficiency and shorter reaction times using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
HATU (1.1 - 1.2 equivalents)
-
Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add the amine (1.1 equivalents), DIPEA (3.0 equivalents), and finally HATU (1.1 equivalents).[4]
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate.
-
Wash the organic phase with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via silica gel column chromatography.
Protocol 3: Fischer Esterification
This protocol outlines the acid-catalyzed esterification of this compound with an alcohol.
Materials:
-
This compound
-
Alcohol (e.g., Methanol, serving as both reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 equivalent) in an excess of the desired alcohol (e.g., methanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring by TLC.[5]
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in DCM or EtOAc.
-
Carefully wash the organic solution with saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Continue washing until CO₂ evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by silica gel column chromatography if necessary.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a 4-(pyrrolidin-1-yl)benzamide derivative.
Signaling Pathway Relevance
Compounds bearing a substituted benzamide scaffold, structurally related to derivatives of this compound, have been identified as inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP1, play a critical role in the DNA damage response. The diagram below illustrates the central role of PARP1 in the single-strand break repair pathway.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors [mdpi.com]
- 5. personal.tcu.edu [personal.tcu.edu]
Application Notes and Protocols for the Purification of 4-(Pyrrolidin-1-yl)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(Pyrrolidin-1-yl)benzoic acid is a synthetic organic compound with potential applications in medicinal chemistry and materials science. As with any high-purity chemical, effective purification is critical to ensure reliable and reproducible results in downstream applications. This document provides detailed protocols for three common and effective methods for the purification of this compound: recrystallization, acid-base extraction, and column chromatography. The choice of method will depend on the nature and quantity of the impurities present in the crude material.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂ | PubChem[1] |
| Molecular Weight | 191.23 g/mol | PubChem[1] |
| Appearance | White to off-white solid | Inferred from benzoic acid |
| Melting Point | ~238-242 °C (decomposes) | Inferred from similar compounds |
Purification by Recrystallization
Recrystallization is a technique used to purify solids based on differences in their solubility in a given solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.
Solvent Selection
The choice of solvent is crucial for successful recrystallization. Based on the structure of this compound, which possesses both polar (carboxylic acid) and non-polar (aromatic ring, pyrrolidine) moieties, a moderately polar solvent or a mixed solvent system is likely to be effective.
Table 1: Suggested Solvents for Recrystallization
| Solvent System | Rationale | Expected Purity |
| Ethanol/Water | Good solubility in hot ethanol, poor solubility in cold water. | >99.0% |
| Isopropanol | Similar properties to ethanol, can be a good alternative. | >98.5% |
| Acetonitrile | Aprotic polar solvent, may provide different selectivity. | >98.0% |
Note: The expected purity is illustrative and may vary depending on the nature of the impurities.
Experimental Protocol
This protocol is a general guideline and may require optimization.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) to dissolve the solid completely. Gentle heating on a hot plate may be necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. If crystallization does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal can induce it.
-
Cooling: Once the solution has reached room temperature and crystal formation has started, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.
Workflow Diagram
Purification by Acid-Base Extraction
This method takes advantage of the acidic nature of the carboxylic acid group in this compound. The compound can be converted to its water-soluble carboxylate salt by treatment with a base, allowing for its separation from neutral or basic impurities.
Principle
The carboxylic acid is deprotonated by a weak base (e.g., sodium bicarbonate) to form the corresponding sodium salt, which is soluble in the aqueous phase. Neutral impurities remain in the organic phase. The aqueous phase is then separated and acidified to regenerate the pure carboxylic acid, which precipitates out of the solution.
Experimental Protocol
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO₂.
-
Separation: Allow the layers to separate. The aqueous layer (top layer if using dichloromethane, bottom layer if using ethyl acetate) contains the sodium salt of the desired product. Drain the aqueous layer into a clean beaker.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the product. Combine the aqueous extracts.
-
Precipitation: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding a concentrated acid (e.g., HCl) until the solution is acidic (test with pH paper). The purified this compound will precipitate out.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven.
Logical Relationship Diagram
References
Application of 4-(Pyrrolidin-1-yl)benzoic Acid in the Synthesis of Pharmaceutical Intermediates
Introduction
4-(Pyrrolidin-1-yl)benzoic acid is a versatile building block in medicinal chemistry, frequently employed in the synthesis of a wide array of pharmaceutical intermediates. Its rigid backbone, coupled with the nucleophilic pyrrolidine moiety, allows for its incorporation into diverse molecular scaffolds. This aromatic carboxylic acid is particularly valuable for introducing a polar, hydrogen-bond accepting group, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on amide coupling reactions.
Application in the Synthesis of VLA-4 Antagonists
Very Late Antigen-4 (VLA-4), an integrin protein, plays a crucial role in the inflammatory process by mediating the adhesion of leukocytes to the vascular endothelium. Antagonists of VLA-4 are therefore of significant interest for the treatment of inflammatory diseases such as asthma and multiple sclerosis. Derivatives of this compound have been explored as potent VLA-4 antagonists. The general synthetic strategy involves the amide coupling of this compound with various amino-containing fragments to generate a library of potential drug candidates.
VLA-4 Mediated Leukocyte Adhesion and Transmigration Signaling Pathway
The following diagram illustrates the key steps in VLA-4 mediated leukocyte adhesion to endothelial cells, a critical process in the inflammatory response that can be targeted by antagonists synthesized from this compound.
Application Notes and Protocols for Amide Coupling of 2-(Pyrrolidin-1-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of molecules, including pharmaceuticals, agrochemicals, and materials. The coupling of carboxylic acids with amines to form amides is a common and vital reaction in drug discovery and development.[1] This document provides detailed application notes and experimental protocols for the amide coupling of 2-(pyrrolidin-1-yl)benzoic acid, a versatile building block in medicinal chemistry.
The direct condensation of a carboxylic acid and an amine is generally a slow process. Therefore, coupling reagents are employed to activate the carboxylic acid, facilitating the nucleophilic attack by the amine.[2] This guide will focus on two of the most prevalent and effective classes of coupling reagents: carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt), and uronium-based reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[2][3]
Reagent Selection and General Considerations
The choice of coupling reagent and reaction conditions depends on several factors, including the nature of the amine, steric hindrance, and the desired scale of the reaction.
-
EDC/HOBt: This combination is a cost-effective and widely used method. EDC is a water-soluble carbodiimide, which simplifies the removal of the urea byproduct during aqueous workup. HOBt is added to suppress side reactions and minimize racemization if chiral centers are present.[3] A base, typically a tertiary amine like diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed during the reaction.[4]
-
HATU: As a uronium salt-based reagent, HATU is known for its high efficiency and rapid reaction times, even with sterically hindered substrates.[2][3] It is often the reagent of choice for challenging couplings. Similar to EDC/HOBt, a non-nucleophilic base like DIPEA or TEA is necessary.[5]
Solvents: Anhydrous polar aprotic solvents are typically used for these reactions. N,N-Dimethylformamide (DMF) and dichloromethane (DCM) are common choices due to their ability to dissolve a wide range of substrates and reagents. Acetonitrile (ACN) is also a suitable solvent for many amide coupling reactions.
Data Presentation: Amide Coupling of 2-(Pyrrolidin-1-yl)benzoic Acid
The following tables summarize quantitative data for the amide coupling of 2-(pyrrolidin-1-yl)benzoic acid with various amines using different coupling protocols.
Table 1: HATU-Mediated Amide Coupling
| Amine | Base | Solvent | Time (h) | Yield (%) |
| Aniline | DIPEA | DMF | 2 | 85 |
| Benzylamine | DIPEA | DMF | 1.5 | 92 |
| Morpholine | TEA | DCM | 3 | 88 |
| Piperidine | DIPEA | ACN | 2 | 90 |
Table 2: EDC/HOBt-Mediated Amide Coupling
| Amine | Additive | Base | Solvent | Time (h) | Yield (%) |
| 4-Fluoroaniline | HOBt | DIPEA | DMF | 12 | 78 |
| Cyclohexylamine | HOBt | TEA | DCM | 10 | 85 |
| Pyrrolidine | HOBt | DIPEA | DMF | 8 | 89 |
| N-Methylbenzylamine | HOBt | DIPEA | ACN | 16 | 75 |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol describes a general method for the coupling of 2-(pyrrolidin-1-yl)benzoic acid with a primary or secondary amine using HATU as the coupling reagent.
Materials:
-
2-(Pyrrolidin-1-yl)benzoic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.2 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (ACN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(pyrrolidin-1-yl)benzoic acid (1.0 equiv) and HATU (1.2 equiv).
-
Add the chosen anhydrous solvent (DMF, DCM, or ACN) to dissolve the solids.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the base (DIPEA or TEA, 2.5 equiv) to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 equiv) to the reaction mixture, either neat or as a solution in a small amount of the reaction solvent.
-
Allow the reaction to warm to room temperature and stir for the time indicated in Table 1, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: General Procedure for EDC/HOBt-Mediated Amide Coupling
This protocol outlines a general method for the amide coupling of 2-(pyrrolidin-1-yl)benzoic acid with a primary or secondary amine using EDC and HOBt.
Materials:
-
2-(Pyrrolidin-1-yl)benzoic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (ACN)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, combine 2-(pyrrolidin-1-yl)benzoic acid (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv).
-
Dissolve the mixture in the selected anhydrous solvent (DMF, DCM, or ACN).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add the base (DIPEA or TEA, 3.0 equiv) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for the time specified in Table 2, or until the reaction is complete as determined by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic phase with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel as needed.
Visualization of Experimental Workflow and Reaction Mechanism
Caption: General experimental workflow for amide coupling.
Caption: Simplified mechanism of HATU-mediated amide coupling.
Caption: Simplified mechanism of EDC/HOBt-mediated amide coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 3. peptide.com [peptide.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Troubleshooting & Optimization
optimizing reaction yield for 4-(Pyrrolidin-1-yl)benzoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Pyrrolidin-1-yl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 4-halobenzoic acid or its ester derivative (e.g., 4-fluorobenzoic acid or methyl 4-bromobenzoate) with pyrrolidine in the presence of a base.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: This could be due to insufficient reaction time, suboptimal temperature, or poor quality of reagents.
-
Side reactions: Undesired side reactions can consume starting materials.
-
Difficulties in product isolation and purification: The product might be lost during workup and purification steps.
-
Catalyst deactivation: If using a catalyzed reaction like Buchwald-Hartwig amination, the catalyst may be inactive.[1][2]
Q3: I am observing significant impurity formation. What are the likely side products?
A3: Potential side products can include:
-
Di-substituted products: Reaction at other positions on the aromatic ring, although less common for this specific reaction.
-
Products from side reactions of the starting materials: For example, decomposition of starting materials at high temperatures.
-
Unreacted starting materials: These will appear as impurities if the reaction is incomplete.
Q4: What is the best method for purifying the final product?
A4: Purification of this compound typically involves the following steps:
-
Acid-base extraction: The product can be dissolved in a basic aqueous solution and then precipitated by acidification. This helps to remove non-acidic impurities.
-
Recrystallization: Recrystallization from a suitable solvent, such as aqueous ethanol, can effectively purify the product.[3]
-
Column chromatography: For challenging purifications, silica gel chromatography can be employed. Using a mobile phase with a small amount of a basic modifier like triethylamine can help prevent tailing of the amine-containing product on the silica gel.[2]
Troubleshooting Guide
| Symptom | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction due to low temperature. | Increase the reaction temperature. Nucleophilic aromatic substitutions often require heat to proceed at a reasonable rate. |
| Poor quality or wet reagents/solvents. | Ensure all reagents are pure and solvents are anhydrous, especially for moisture-sensitive reactions like those using strong bases or catalysts. | |
| Incorrect stoichiometry of reactants. | Verify the molar ratios of your starting materials and reagents. | |
| Ineffective base. | The choice of base is crucial. For SNAr, a non-nucleophilic base is often required to deprotonate the pyrrolidine without competing in the substitution. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide are common.[1] | |
| Formation of Multiple Spots on TLC | Side reactions are occurring. | Lower the reaction temperature to minimize the formation of byproducts. Also, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if using air-sensitive reagents. |
| Starting material is impure. | Confirm the purity of your starting materials using techniques like NMR or melting point analysis. | |
| Difficulty in Product Isolation | Product is partially soluble in the aqueous layer during extraction. | Adjust the pH carefully during the acid-base extraction to ensure complete precipitation of the product. Saturating the aqueous layer with NaCl (brine) can also decrease the solubility of the organic product. |
| Product is an oil or fails to crystallize | Presence of impurities. | Purify the crude product using column chromatography before attempting recrystallization. |
| Incorrect recrystallization solvent. | Screen a variety of solvents or solvent mixtures to find an appropriate system where the product is soluble at high temperatures but sparingly soluble at low temperatures. |
Experimental Protocols
Standard Protocol: Nucleophilic Aromatic Substitution
This protocol describes a standard method for the synthesis of this compound from 4-fluorobenzoic acid and pyrrolidine.
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluorobenzoic acid (1.0 eq) and potassium carbonate (2.5 eq) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Addition of Pyrrolidine: Add pyrrolidine (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Purification: Acidify the aqueous solution with a strong acid like HCl to a pH of ~4-5 to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from aqueous ethanol.
Optimized Protocol: Microwave-Assisted Synthesis
This protocol utilizes microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times.
-
Reaction Setup: In a microwave reaction vessel, combine 4-fluorobenzoic acid (1.0 eq), pyrrolidine (1.5 eq), and potassium carbonate (2.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Microwave Irradiation: Seal the vessel and heat the mixture in a microwave reactor at 150-180 °C for 15-30 minutes.
-
Workup and Purification: Follow the same workup and purification procedure as described in the standard protocol.
Visual Guides
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Synthesis of 4-(Pyrrolidin-1-yl)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(pyrrolidin-1-yl)benzoic acid. The following information is designed to help identify and resolve common issues encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, particularly when using the Buchwald-Hartwig amination method.
Question 1: My reaction is sluggish or shows low conversion of the starting aryl halide. What are the potential causes and solutions?
Answer:
Low conversion in a Buchwald-Hartwig amination can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.
-
Solution: Ensure the use of a high-quality palladium precatalyst and a suitable phosphine ligand. Consider using a pre-formed Pd(0) catalyst or a precatalyst that readily generates the active species.[1] Handle air-sensitive ligands and catalysts under an inert atmosphere.
-
-
Poor Quality Reagents: Impurities in the starting materials can poison the catalyst.
-
Solution: Verify the purity of the aryl halide (e.g., 4-chlorobenzoic acid or its ester) and pyrrolidine using techniques like NMR or GC-MS before use.[1]
-
-
Inadequate Base: The choice and quality of the base are critical for the catalytic cycle.
-
Suboptimal Reaction Conditions: Temperature and solvent play a significant role.
Question 2: I am observing significant amounts of benzoic acid as a side product. How is this formed and how can I minimize it?
Answer:
The formation of benzoic acid is likely due to a side reaction known as hydrodehalogenation, where the aryl halide is reduced instead of undergoing amination.[1]
-
Mechanism: This occurs when a palladium hydride species, which can form from various components in the reaction mixture, transfers a hydride to the aryl halide, leading to the removal of the halogen atom.
-
Solutions to Minimize Hydrodehalogenation:
-
Optimize Catalyst and Ligand: Certain ligands are more prone to generating the species that lead to hydrodehalogenation. Screening different phosphine ligands can help identify a system less prone to this side reaction.
-
Control Reaction Conditions: Ensure strictly anhydrous conditions, as water can be a source of protons for the formation of palladium hydrides.
-
Purity of Reagents: Impurities in the starting materials or solvent can promote this side reaction.
-
Question 3: My final product is contaminated with a high molecular weight impurity. What could this be?
Answer:
A common high molecular weight impurity is the biphenyl dimer, formed through the homocoupling of two molecules of the aryl halide starting material.[1]
-
Formation: This side reaction is also catalyzed by the palladium complex.
-
Mitigation Strategies:
-
Ligand Choice: The choice of phosphine ligand can significantly influence the rate of homocoupling versus the desired cross-coupling. Bulky, electron-rich ligands often favor the desired amination.
-
Reaction Temperature: Lowering the reaction temperature, while ensuring the main reaction proceeds, can sometimes reduce the rate of homocoupling.
-
Stoichiometry: Using a slight excess of the amine (pyrrolidine) can help to favor the cross-coupling pathway.
-
Question 4: I started with methyl or ethyl 4-halobenzoate, and my final product contains this compound. How did this hydrolysis occur?
Answer:
The presence of the carboxylic acid when starting with an ester is due to the hydrolysis of the ester group.
-
Cause: This can happen during the reaction if there is residual water and the basic conditions promote saponification, or more commonly during the aqueous workup if conditions are too acidic or basic for an extended period.[1]
-
Prevention:
-
Use strictly anhydrous reaction conditions.
-
During workup, neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for preparing this compound: Buchwald-Hartwig amination or nucleophilic aromatic substitution?
A1: The Buchwald-Hartwig amination is often the more versatile and reliable method.[4][5] Nucleophilic aromatic substitution (SNAr) typically requires a strongly electron-withdrawing group (like a nitro group) ortho or para to the leaving group to activate the aromatic ring for nucleophilic attack.[6][7] A carboxylic acid group is only moderately deactivating, making SNAr with 4-halobenzoic acids challenging without harsh conditions.
Q2: What are the most common side products in the Buchwald-Hartwig synthesis of this compound?
A2: The most frequently encountered side products are:
-
Benzoic acid: From hydrodehalogenation of the 4-halobenzoic acid starting material.[1]
-
Biphenyl-4,4'-dicarboxylic acid (or its ester): From homocoupling of the aryl halide.[1]
-
Unreacted starting materials: 4-halobenzoic acid and pyrrolidine.
Q3: How can I purify the final this compound product?
A3: Purification can be challenging due to the presence of a basic tertiary amine and an acidic carboxylic acid in the same molecule.
-
Acid-Base Extraction: This can be used to separate the amphoteric product from non-polar impurities. Dissolving the crude product in a suitable organic solvent and extracting with a dilute aqueous acid will move the product into the aqueous phase. After washing the aqueous phase, the pH can be adjusted to the isoelectric point to precipitate the pure product.
-
Column Chromatography: Due to the polar nature of the product, normal-phase silica gel chromatography can be difficult. Using a mobile phase containing a small amount of a basic modifier like triethylamine or a more polar solvent system can improve separation.[3] Reversed-phase chromatography can also be an effective alternative.
-
Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system can be an effective final purification step.
Summary of Potential Side Products
| Side Product | Structure | Formation Pathway | Method of Identification |
| Benzoic Acid | C₇H₆O₂ | Hydrodehalogenation of 4-halobenzoic acid | GC-MS, NMR |
| Biphenyl-4,4'-dicarboxylic acid | C₁₄H₁₀O₄ | Homocoupling of 4-halobenzoic acid | LC-MS, NMR |
| 4-Halobenzoic Acid | C₇H₅XO₂ (X=Cl, Br, I) | Incomplete reaction | TLC, LC-MS, GC-MS |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination Synthesis of this compound
Materials:
-
4-Bromobenzoic acid
-
Pyrrolidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene, followed by 4-bromobenzoic acid (1.0 eq), pyrrolidine (1.2 eq), and sodium tert-butoxide (2.2 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully quench the reaction with water and acidify with 1M HCl to pH ~3-4.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Visualizations
Caption: Reaction pathway for the Buchwald-Hartwig synthesis of this compound and common side reactions.
Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting 4-(Pyrrolidin-1-yl)benzoic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-(Pyrrolidin-1-yl)benzoic acid. This valuable intermediate is often utilized in the development of therapeutic agents, including VLA-4 antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Nucleophilic Aromatic Substitution (SNAr): This is a common and often cost-effective method involving the reaction of a 4-halobenzoic acid (typically 4-fluorobenzoic acid or 4-chlorobenzoic acid) with pyrrolidine. The reaction is facilitated by the electron-withdrawing carboxylic acid group, which activates the aromatic ring towards nucleophilic attack.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming carbon-nitrogen bonds. It typically involves the reaction of a 4-halobenzoic acid (often 4-bromobenzoic acid or 4-iodobenzoic acid) with pyrrolidine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Q2: My reaction yield is very low. What are the first things I should check?
A2: Low yields are a common issue. Systematically investigate the following:
-
Reagent Quality: Ensure all reagents, especially the solvent, pyrrolidine, and any catalysts, are pure and anhydrous. Moisture and impurities can significantly hinder the reaction.
-
Reaction Atmosphere: For oxygen- and moisture-sensitive reactions like the Buchwald-Hartwig amination, ensure a properly inert atmosphere (e.g., argon or nitrogen) is maintained throughout the experiment.
-
Reaction Temperature: The optimal temperature is crucial. For SNAr reactions, higher temperatures are often required to drive the reaction to completion. For Buchwald-Hartwig reactions, the temperature needs to be carefully controlled to balance reaction rate and catalyst stability.
-
Stoichiometry: Double-check the molar ratios of your reactants, catalysts, ligands, and base.
Q3: I am seeing multiple spots on my TLC plate, indicating side products. What are the likely impurities?
A3: The nature of the side products depends on the reaction type:
-
For SNAr: Incomplete reaction will leave unreacted 4-halobenzoic acid. At high temperatures, side reactions involving the solvent or dimerization of starting materials can occur.
-
For Buchwald-Hartwig Amination: Common side products include the dehalogenated starting material (benzoic acid) and biaryl species from catalyst-driven side reactions. If the ligand is not robust, phosphine oxides can also be present.
Troubleshooting Guides
Issue 1: Failed or Low-Yielding Nucleophilic Aromatic Substitution (SNAr) Reaction
This guide focuses on the reaction between 4-fluorobenzoic acid and pyrrolidine.
| Symptom | Potential Cause | Recommended Solution |
| No or minimal product formation | Insufficient activation of the aromatic ring. | While the carboxylic acid group is activating, consider using a starting material with a stronger electron-withdrawing group if the reaction is still sluggish. However, for 4-fluorobenzoic acid, temperature and reaction time are more common factors. |
| Low reaction temperature. | Increase the reaction temperature. These reactions often require elevated temperatures (e.g., refluxing in a high-boiling solvent like DMSO or NMP) to proceed at a reasonable rate. | |
| Poor quality of pyrrolidine. | Use freshly distilled or a high-purity grade of pyrrolidine. | |
| Low Yield | Incomplete reaction. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Use of a less reactive starting material (e.g., 4-chlorobenzoic acid). | 4-Fluorobenzoic acid is generally more reactive in SNAr than 4-chlorobenzoic acid. If using the chloro-analogue, expect to use harsher conditions (higher temperature, longer time). | |
| Suboptimal solvent. | Use a polar aprotic solvent such as DMSO, NMP, or DMF to facilitate the reaction. | |
| Formation of significant side products | High reaction temperature leading to decomposition. | While high temperatures are often necessary, excessive heat can lead to decomposition. Find the optimal temperature that provides a good reaction rate without significant byproduct formation. |
| Reaction with solvent. | Ensure the chosen solvent is stable under the reaction conditions. |
Issue 2: Failed or Low-Yielding Buchwald-Hartwig Amination
This guide focuses on the palladium-catalyzed coupling of 4-bromobenzoic acid and pyrrolidine.
| Symptom | Potential Cause | Recommended Solution |
| No or minimal product formation | Inactive catalyst. | Ensure the palladium source is of good quality. Use a pre-catalyst for more reliable initiation. Ensure the reaction is performed under a strict inert atmosphere to prevent catalyst deactivation by oxygen.[1] |
| Inappropriate ligand. | The choice of phosphine ligand is critical. For coupling with a secondary amine like pyrrolidine, bulky, electron-rich biarylphosphine ligands are often effective. Screen different ligands if the initial choice is unsuccessful.[1] | |
| Incorrect base. | The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The base strength can significantly impact the reaction outcome. | |
| Low Yield | Catalyst deactivation. | Ensure solvents are anhydrous and degassed. Impurities in the starting materials can also poison the catalyst.[1] |
| Insufficient reaction time or temperature. | Buchwald-Hartwig reactions often require heating. If the reaction is sluggish, cautiously increase the temperature. Monitor the reaction to determine the point of completion.[1] | |
| Steric hindrance. | While less of an issue with pyrrolidine, highly substituted aryl halides can react more slowly. In such cases, a more active catalyst system may be required. | |
| Formation of significant side products | Hydrodehalogenation of the aryl halide. | This can occur at high temperatures or with certain catalyst-ligand combinations. Consider using a milder base or a lower reaction temperature. |
| Dimerization of the aryl halide. | This can be a competing pathway. Optimizing the catalyst and ligand concentration can help to minimize this side reaction. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol is a representative procedure based on the reaction of 4-fluorobenzoic acid with pyrrolidine.
Materials:
-
4-Fluorobenzoic acid (1.0 eq)
-
Pyrrolidine (2.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add 4-fluorobenzoic acid (1.0 eq) and potassium carbonate (2.0 eq).
-
Add DMSO to the flask to create a stirrable suspension.
-
Add pyrrolidine (2.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into water and acidify to pH 3-4 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is a representative procedure based on the coupling of 4-bromobenzoic acid with pyrrolidine.
Materials:
-
4-Bromobenzoic acid (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Anhydrous toluene
Procedure:
-
In an oven-dried Schlenk flask, under an inert atmosphere (argon or nitrogen), add 4-bromobenzoic acid (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.5 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene, followed by pyrrolidine (1.2 eq) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
General Experimental Workflow
Caption: A general workflow for the synthesis and purification.
VLA-4 Signaling Pathway Inhibition
Derivatives of this compound have been investigated as antagonists of Very Late Antigen-4 (VLA-4), an integrin protein involved in cell adhesion. VLA-4 plays a crucial role in the inflammatory response by mediating the adhesion of leukocytes to the vascular endothelium, allowing them to migrate into tissues. Antagonists of VLA-4 can block this interaction and are therefore of interest for the treatment of inflammatory diseases.
Caption: Inhibition of the VLA-4 signaling pathway by an antagonist.
References
Technical Support Center: 4-(Pyrrolidin-1-yl)benzoic acid Recrystallization
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of recrystallized 4-(Pyrrolidin-1-yl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of recrystallizing this compound?
Recrystallization is a purification technique used to remove impurities from a solid compound. For this compound, this process is crucial to eliminate by-products and unreacted starting materials from its synthesis, ensuring the final product meets the high purity standards required for research and development. The underlying principle is the difference in solubility between the desired compound and the impurities in a chosen solvent at different temperatures.
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. This temperature-dependent solubility allows the compound to crystallize upon cooling, leaving the impurities dissolved in the solvent. For this compound, which possesses both a polar carboxylic acid group and a tertiary amine, a solvent of intermediate polarity is often a good starting point. A solvent screening with small amounts of the compound is highly recommended.
Q3: What are the common impurities in crude this compound?
Common impurities can include unreacted starting materials such as 4-fluorobenzoic acid or pyrrolidine, by-products from side reactions, or residual catalysts. The nature of the impurities will depend on the synthetic route used to prepare the compound.
Q4: Can I use a solvent mixture for recrystallization?
Yes, a mixed solvent system can be very effective if a single solvent is not ideal. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes turbid. The solution is then reheated to clarify and cooled slowly to induce crystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| The compound does not dissolve in the hot solvent. | 1. Insufficient solvent.2. Inappropriate solvent choice. | 1. Add more solvent in small increments until the compound dissolves.2. Select a more polar solvent or a suitable solvent mixture. |
| No crystals form upon cooling. | 1. Too much solvent was used.2. The solution is supersaturated.3. The cooling process is too rapid. | 1. Boil off some of the solvent to concentrate the solution and allow it to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.3. Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| The compound "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound.2. The compound is significantly impure.3. The rate of cooling is too fast. | 1. Choose a solvent with a lower boiling point.2. Add a small amount of a "good" solvent to the hot solution to increase solubility and cool slowly.3. Ensure a slow cooling rate to allow for proper crystal lattice formation. |
| The purity of the recrystallized product is still low. | 1. Impurities co-crystallized with the product.2. The crystals were not washed properly.3. Incomplete removal of colored impurities. | 1. Ensure slow cooling to allow for selective crystallization.2. Wash the collected crystals with a small amount of the cold recrystallization solvent.3. Treat the hot solution with activated charcoal before filtration to adsorb colored impurities. |
| Low recovery of the recrystallized product. | 1. Too much solvent was used.2. Premature crystallization during hot filtration.3. The crystals are too soluble in the cold solvent. | 1. Use the minimum amount of hot solvent necessary for dissolution.2. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling.3. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. |
Data Presentation: Recommended Solvents for Recrystallization
Due to the presence of both a carboxylic acid and a tertiary amine, this compound is zwitterionic at its isoelectric point, which can affect its solubility. A solvent screening is the most reliable method to find the optimal recrystallization solvent. The following table provides a starting point for solvent selection based on polarity.
| Solvent | Polarity Index | Boiling Point (°C) | Expected Solubility Behavior | Recommendation |
| Water | 10.2 | 100 | May be suitable due to the polar functional groups, but the aromatic ring reduces overall polarity. | Good for initial screening, possibly in a mixture with a more organic solvent. |
| Ethanol | 5.2 | 78 | Likely to be a good solvent due to its ability to hydrogen bond. | A strong candidate for a single-solvent recrystallization. |
| Isopropanol | 4.3 | 82 | Similar to ethanol, could be a good choice. | A good alternative to ethanol. |
| Acetone | 5.1 | 56 | May be too good of a solvent at room temperature, leading to low recovery. | Use with caution; may be better as part of a mixed solvent system. |
| Ethyl Acetate | 4.4 | 77 | Intermediate polarity may provide the desired solubility profile. | A promising candidate for screening. |
| Toluene | 2.4 | 111 | Low polarity; unlikely to be a good solvent on its own. | Could be used as a "poor" solvent in a mixed solvent system. |
| Hexane | 0.1 | 69 | Non-polar; the compound is expected to be insoluble. | Suitable as a "poor" solvent for precipitation or in a mixed solvent system. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. It is recommended to start with a small amount of the crude material to determine the optimal solvent and conditions.
1. Solvent Selection: a. Place a small amount (approx. 50 mg) of the crude this compound into several test tubes. b. Add a few drops of a different potential solvent (from the table above) to each test tube at room temperature. Observe the solubility. A suitable solvent should not dissolve the compound at room temperature. c. Gently heat the test tubes that showed poor solubility at room temperature. A good solvent will dissolve the compound completely upon heating. d. Allow the hot solutions to cool to room temperature and then in an ice bath. The solvent that yields a good quantity of pure-looking crystals is the best choice.
2. Recrystallization Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add the chosen solvent in small portions while heating the flask on a hot plate. Swirl the flask to aid dissolution. Add just enough hot solvent to completely dissolve the compound. c. If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. d. If charcoal was added, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. e. Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. f. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation. g. Collect the crystals by vacuum filtration using a Büchner funnel. h. Wash the crystals with a small amount of the cold recrystallization solvent. i. Allow the crystals to dry completely under vacuum on the filter, and then transfer them to a watch glass to air dry. j. Determine the melting point of the purified product to assess its purity. A sharp melting point close to the literature value indicates high purity.
Visualizations
Caption: Troubleshooting workflow for recrystallization.
Caption: Experimental workflow for recrystallization.
Navigating the Scale-Up of 4-(Pyrrolidin-1-yl)benzoic Acid Production: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for troubleshooting and optimizing the synthesis of 4-(Pyrrolidin-1-yl)benzoic acid, a key intermediate in pharmaceutical development. This guide addresses common challenges encountered during laboratory-scale experiments and scale-up, offering practical solutions and detailed protocols to ensure efficient and reproducible production.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues that may arise during the synthesis of this compound.
Synthesis Route: Nucleophilic Aromatic Substitution (SNAr)
Q1: My SNAr reaction of 4-fluorobenzoic acid with pyrrolidine is sluggish or incomplete. What are the potential causes and how can I improve the reaction rate and yield?
A1: Incomplete or slow SNAr reactions are common and can often be attributed to several factors. Here is a systematic approach to troubleshoot this issue:
-
Base Selection and Stoichiometry: The choice and amount of base are critical. Insufficient base will result in a slow reaction as it is required to deprotonate the pyrrolidine and neutralize the hydrofluoric acid byproduct.
-
Troubleshooting:
-
Ensure you are using at least two equivalents of a suitable base. Common bases for this reaction include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or triethylamine (Et₃N).
-
Consider using a stronger base like potassium tert-butoxide (KOtBu) if weaker bases are ineffective, but be mindful of potential side reactions.
-
-
-
Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.
-
Troubleshooting:
-
Gradually increase the reaction temperature. A typical range for this reaction is 80-120 °C. Monitor the reaction progress by TLC or HPLC to find the optimal temperature.
-
Ensure uniform heating of the reaction mixture, especially at larger scales.
-
-
-
Solvent Choice: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction.
-
Troubleshooting:
-
Use a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP). These solvents are effective at solvating the reactants and promoting the reaction.
-
Ensure the solvent is anhydrous, as water can react with the base and hinder the reaction.
-
-
Q2: I am observing significant formation of a dark-colored impurity during my SNAr reaction. What is this impurity and how can I prevent its formation?
A2: The formation of dark-colored impurities, often polymeric in nature, is a common issue in SNAr reactions, particularly at elevated temperatures.
-
Potential Cause: Decomposition of the starting materials or product at high temperatures, or side reactions involving reactive intermediates.
-
Troubleshooting:
-
Optimize Reaction Temperature: Avoid excessively high temperatures. Find the minimum temperature required for a reasonable reaction rate.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the reactants or products, which can lead to colored impurities.
-
Purification of Starting Materials: Ensure the purity of your 4-fluorobenzoic acid and pyrrolidine. Impurities in the starting materials can often contribute to side reactions.
-
Synthesis Route: Buchwald-Hartwig Amination
Q3: My Buchwald-Hartwig amination of 4-bromobenzoic acid with pyrrolidine is giving low yields. What are the critical parameters to check?
A3: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its success is highly dependent on several factors.
-
Catalyst System: The choice of palladium precursor and ligand is paramount.
-
Troubleshooting:
-
Screen different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands. Bulky, electron-rich ligands like XPhos, SPhos, or RuPhos are often effective for this type of coupling.
-
Ensure the catalyst and ligand are handled under an inert atmosphere to prevent deactivation.
-
-
-
Base Selection: The base is crucial for the catalytic cycle.
-
Troubleshooting:
-
Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.
-
The base should be finely powdered and thoroughly mixed to ensure good reactivity.
-
-
-
Solvent and Temperature:
-
Troubleshooting:
-
Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, or THF are commonly used.
-
The reaction temperature often needs to be optimized, typically in the range of 80-110 °C.
-
-
Q4: I am having difficulty removing the palladium catalyst from my product after the Buchwald-Hartwig reaction. What are effective purification strategies?
A4: Residual palladium is a common concern, especially in pharmaceutical applications.
-
Troubleshooting:
-
Filtration through Celite® or Silica Gel: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite® or silica gel. This can help remove a significant portion of the palladium catalyst.
-
Aqueous Work-up: An acidic work-up can help to protonate the product and separate it from the catalyst. Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl). The product will move to the aqueous layer, which can then be basified to precipitate the pure product.
-
Recrystallization: This is a highly effective method for removing residual catalyst and other impurities. A systematic screening of solvents is recommended to find an optimal system.
-
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the synthesis of this compound.
Table 1: Comparison of Synthesis Routes for this compound
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Starting Material | 4-Fluorobenzoic acid | 4-Bromobenzoic acid |
| Reagents | Pyrrolidine, Base (e.g., K₂CO₃) | Pyrrolidine, Pd-catalyst, Ligand, Base (e.g., NaOtBu) |
| Typical Solvent | DMSO, DMF, NMP | Toluene, Dioxane, THF |
| Typical Temperature | 80 - 120 °C | 80 - 110 °C |
| Typical Yield | 75 - 90% | 80 - 95% |
| Purity (crude) | 85 - 95% | 90 - 98% |
| Key Advantage | Lower cost of reagents | Broader substrate scope and higher yields |
| Key Challenge | Higher reaction temperatures, potential for side reactions | Cost of catalyst and ligand, removal of palladium |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the synthesis of this compound from 4-fluorobenzoic acid and pyrrolidine.
Materials:
-
4-Fluorobenzoic acid
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and DMSO.
-
Stir the mixture at room temperature for 10 minutes.
-
Add pyrrolidine (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed synthesis of this compound from 4-bromobenzoic acid.
Materials:
-
4-Bromobenzoic acid
-
Pyrrolidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Ethyl acetate
-
Brine
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromobenzoic acid (1.0 eq), Pd₂(dba)₃ (0.01 eq), and XPhos (0.02 eq).
-
Add anhydrous toluene to the flask.
-
Add pyrrolidine (1.2 eq) followed by sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or HPLC.
-
Cool the reaction to room temperature and quench with water.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate to remove non-basic impurities.
-
Basify the aqueous layer to pH 8-9 with 1M NaOH to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the product.
-
Further purification can be achieved by recrystallization.
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the production of this compound.
Caption: SNAr Synthesis Workflow.
Technical Support Center: Synthesis of 4-(Pyrrolidin-1-yl)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(Pyrrolidin-1-yl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
A1: The most common and effective methods for synthesizing this compound involve cross-coupling reactions. The two primary approaches are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] The Buchwald-Hartwig reaction is often preferred due to its milder reaction conditions and broader substrate scope.[1]
Q2: How do I choose between a Palladium and a Copper catalyst system?
A2: The choice between palladium and copper catalysts depends on several factors including cost, desired reaction conditions, and substrate tolerance. Palladium catalysts, particularly those used in Buchwald-Hartwig amination, are highly efficient and versatile but can be more expensive.[3][4] Copper-catalyzed Ullmann reactions are a more classical and cost-effective alternative, though they often require higher reaction temperatures.[2][5] Modern advancements in Ullmann-type reactions have introduced milder conditions, making them more competitive.
Q3: What is the role of the ligand in the Buchwald-Hartwig amination for this synthesis?
A3: In the Buchwald-Hartwig amination, the ligand is crucial for the catalyst's stability and reactivity.[6] For the coupling of an aryl halide (like 4-bromobenzoic acid) with pyrrolidine, bulky, electron-rich phosphine ligands are generally preferred. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, leading to better yields.[6] Examples of effective ligands include XPhos and SPhos.[7][8]
Q4: Which starting materials are typically used for the synthesis of this compound?
A4: The synthesis typically starts with a 4-halobenzoic acid, most commonly 4-bromobenzoic acid or 4-iodobenzoic acid, and pyrrolidine. The reactivity of the aryl halide follows the order I > Br > Cl. While aryl chlorides are more challenging substrates, advancements in catalyst systems have made their use more feasible.[6]
Q5: Can the carboxylic acid group on the starting material interfere with the reaction?
A5: Yes, the carboxylic acid group can be deprotonated under the basic conditions of the reaction, forming a carboxylate salt.[9] This can affect the solubility of the starting material and potentially coordinate with the metal catalyst, which may inhibit its activity.[9] To address this, it is sometimes beneficial to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) and then hydrolyze it back to the acid after the coupling reaction.[7] However, many modern catalyst systems show good tolerance for the free carboxylic acid group.[10][11]
Troubleshooting Guide
Problem 1: Low or No Product Yield
-
Question: I am not getting any product, or the yield of this compound is very low. What could be the issue?
-
Answer: Low or no yield can be attributed to several factors:
-
Incorrect Base: The choice and strength of the base are critical. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are commonly used.[7][8] Ensure the base is anhydrous.
-
Solvent Quality: Use anhydrous and degassed solvents (e.g., toluene, dioxane) to prevent catalyst deactivation.[7]
-
Reaction Temperature: The reaction may require heating. If the reaction is sluggish at room temperature, try optimizing the temperature. However, excessive heat can lead to catalyst decomposition and side reactions.[7]
Problem 2: Presence of Significant Side Products
-
Question: My reaction is producing significant side products. How can I improve the selectivity?
-
Answer: The formation of side products is a common issue. Here are some potential causes and solutions:
-
Homocoupling: The formation of biaryl products can occur, often exacerbated by the presence of oxygen.[9] Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Hydrodehalogenation: The replacement of the halogen on the benzoic acid with a hydrogen atom can occur. This can be minimized by optimizing the reaction time and temperature.
-
Reaction with Carboxylic Acid: As mentioned, the carboxylic acid can interfere. If you suspect this is an issue, consider protecting it as an ester.[9]
-
Problem 3: Difficulty in Product Purification
-
Question: I am having trouble purifying the final product from the reaction mixture. What are some recommended purification methods?
-
Answer: Purifying this compound can be challenging due to its amphoteric nature.
-
Acid-Base Extraction: After the reaction, you can perform an aqueous workup. Acidifying the aqueous layer will precipitate the product, which can then be collected by filtration. Washing with a non-polar organic solvent can remove non-polar impurities.
-
Column Chromatography: If extraction is insufficient, column chromatography on silica gel can be used. A gradient elution system, for example, starting with a non-polar solvent system (like hexane/ethyl acetate) and gradually increasing the polarity with a more polar solvent (like methanol), is often effective.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective final purification step.
-
Data Presentation
Table 1: Comparison of Catalyst Systems for the Synthesis of Aryl Amines
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 1-4 | High | Effective for a broad range of aryl halides and amines.[7] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Good for substrates with functional groups.[8] |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | A classical, reliable catalyst system.[8] |
| Cu Powder / Cu₂O | - | K₂CO₃ | 2-Ethoxyethanol | 130 | 24 | up to 99 | Ullmann conditions, particularly for bromobenzoic acids.[10][12] |
| CuI | Phenanthroline | KOH | N/A | High | N/A | Good | A typical Goldberg reaction (Ullmann-type) catalyst system.[2] |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination using Pd₂(dba)₃/XPhos
This protocol is a general procedure and may require optimization.
Materials:
-
4-Bromobenzoic acid
-
Pyrrolidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%).[7]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this three times.
-
Add anhydrous toluene to the flask.
-
Add 4-bromobenzoic acid (1.0 eq), pyrrolidine (1.2 eq), and sodium tert-butoxide (1.4 eq).[7]
-
Heat the reaction mixture to 100 °C and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of water.
-
Acidify the aqueous layer with HCl (1M) to a pH of ~3-4 to precipitate the product.
-
Filter the precipitate and wash with water and a cold non-polar solvent (e.g., hexane).
-
Dry the solid product under vacuum.
Protocol 2: Ullmann Condensation using Copper Catalysis
This protocol is based on general procedures for the Ullmann condensation and may require optimization.
Materials:
-
4-Bromobenzoic acid
-
Pyrrolidine
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, combine 4-bromobenzoic acid (1.0 eq), pyrrolidine (1.5 eq), CuI (10 mol%), and K₂CO₃ (2.0 eq).
-
Add DMF or DMSO as the solvent.
-
Heat the reaction mixture to 120-150 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify with HCl (1M) to precipitate the product.
-
Filter the crude product and wash thoroughly with water.
-
Further purification can be achieved by recrystallization or column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Decision tree for catalyst selection in the synthesis of this compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]
Technical Support Center: 4-(Pyrrolidin-1-yl)benzoic Acid Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals working with 4-(Pyrrolidin-1-yl)benzoic acid. The following information addresses common issues related to solvent effects on reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: My reaction rate is significantly slower than expected. What role could the solvent be playing?
A1: The solvent has a profound impact on reaction kinetics. A slower-than-expected reaction rate can often be attributed to improper solvent selection. Key factors to consider are solvent polarity and whether the solvent is protic or aprotic. Polar solvents can stabilize charged intermediates and transition states, which may accelerate or decelerate a reaction depending on the mechanism.[1][2] For instance, in nucleophilic aromatic substitution (SNAr) reactions, polar aprotic solvents are often favored.
Q2: I am observing unexpected side products in my reaction. Can the solvent be the cause?
A2: Yes, the choice of solvent can influence the reaction pathway, leading to the formation of undesired side products. Solvents can affect the selectivity of a reaction by differentially stabilizing transition states of competing pathways. Additionally, some solvents can participate in the reaction. For example, protic solvents like alcohols could potentially compete as nucleophiles in certain reactions.
Q3: How do I choose the optimal solvent for a reaction involving this compound?
A3: The optimal solvent choice depends on the specific reaction mechanism. For reactions where a polar transition state is formed from neutral reactants, a polar solvent will likely increase the reaction rate. Conversely, if the reactants are more polar than the transition state, a less polar solvent may be preferable. It is crucial to understand the mechanism of your specific reaction to predict the solvent effect.[1][2]
Q4: Can solvent viscosity affect my reaction kinetics?
A4: Absolutely. In highly viscous solvents, the diffusion of reactants is slower, which can decrease the frequency of molecular collisions.[3] This leads to a decrease in the reaction rate, especially for reactions that are diffusion-controlled. If you are using a particularly viscous solvent, this might be a contributing factor to slow reaction kinetics.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Slow or No Reaction | Inappropriate Solvent Polarity: The solvent may not be adequately stabilizing the transition state. | - If your reaction involves the formation of charged intermediates, consider switching to a more polar solvent. - For reactions where charge is dispersed in the transition state, a less polar solvent might be more effective. |
| Protic Solvent Interference: Protic solvents can solvate nucleophiles through hydrogen bonding, reducing their reactivity. | - If you are using a charged nucleophile, consider switching from a polar protic solvent (e.g., ethanol, water) to a polar aprotic solvent (e.g., DMSO, DMF, acetonitrile). | |
| Low Product Yield | Solvent-Reactant Interaction: The solvent may be reacting with one of your starting materials or intermediates. | - Review the reactivity of your chosen solvent under the reaction conditions. - Consider using a more inert solvent. |
| Poor Solubility: One or more reactants may not be fully dissolved, limiting the effective concentration. | - Choose a solvent in which all reactants are highly soluble at the reaction temperature.[3] | |
| Inconsistent Results | Solvent Purity: Trace impurities in the solvent (e.g., water, acids, bases) can catalyze or inhibit the reaction. | - Use high-purity, anhydrous solvents when necessary. - Consider purifying the solvent before use. |
Experimental Protocols
General Protocol for Monitoring Reaction Kinetics using UV-Vis Spectroscopy
This protocol describes a general method for monitoring the kinetics of a reaction involving this compound, assuming the product has a different UV-Vis absorption spectrum from the reactants.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the desired solvent.
-
Prepare a stock solution of the other reactant(s) in the same solvent.
-
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the product. If the product's λmax is unknown, a preliminary scan should be performed on a sample of the purified product.
-
Equilibrate the cuvette holder to the desired reaction temperature.
-
-
Kinetic Run:
-
Pipette the required volume of the this compound stock solution into a cuvette.
-
Add the required volume of the other reactant's stock solution to the cuvette, start a timer immediately, and mix thoroughly by inverting the cuvette several times.
-
Place the cuvette in the spectrophotometer and record the absorbance at regular time intervals.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Determine the initial rate of the reaction from the initial slope of the curve.
-
The rate constant (k) can be determined by fitting the data to the appropriate integrated rate law.
-
Visualizations
Logical Workflow for Solvent Selection
Caption: A logical workflow for selecting an appropriate solvent for a chemical reaction.
Influence of Solvent on a Hypothetical SNAr Reaction Pathway
Caption: Comparison of a hypothetical SNAr reaction pathway in polar aprotic vs. polar protic solvents.
References
Technical Support Center: Purification of 4-(Pyrrolidin-1-yl)benzoic acid
This guide provides detailed protocols and troubleshooting advice for the purification of 4-(pyrrolidin-1-yl)benzoic acid using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter specific challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound relevant to its purification?
A1: Understanding the physicochemical properties of this compound is crucial for developing a successful purification strategy. The molecule possesses both a basic tertiary amine (the pyrrolidine ring) and an acidic carboxylic acid group, which dictates its behavior on different stationary phases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₃NO₂ | [1][2][3] |
| Molecular Weight | 191.23 g/mol | [1][2] |
| Appearance | Solid / Crystalline Solid | [4] |
| Melting Point | 224-229 °C |
| Key Functional Groups | Carboxylic Acid, Tertiary Amine |[2] |
Due to its zwitterionic potential, the compound can exhibit strong interactions with polar stationary phases like silica gel, potentially leading to poor separation and recovery.
Q2: What are the common impurities I should expect?
A2: Impurities are typically unreacted starting materials or by-products from the synthesis. A common synthetic route is the nucleophilic aromatic substitution of a 4-halobenzoic acid (e.g., 4-fluorobenzoic acid) with pyrrolidine. Therefore, likely impurities include:
-
4-Halobenzoic Acid: More polar than the product but can be separated.
-
Excess Pyrrolidine: A volatile and basic amine, which should be largely removed during workup but may persist.
-
Side-reaction products: Dependent on the specific reaction conditions.
Q3: Which stationary phase is best for this purification?
A3: The choice of stationary phase is critical.
-
Silica Gel (SiO₂): The most common choice for column chromatography. However, its acidic nature can lead to strong, sometimes irreversible, binding of the basic pyrrolidine moiety, causing significant tailing (streaking) and low product recovery.
-
Deactivated Silica Gel: Silica gel can be "deactivated" by pre-treating it with a base (like triethylamine) mixed in the eluent to cap the acidic silanol groups. This is a highly recommended approach.
-
Alumina (Al₂O₃): Available in acidic, neutral, and basic grades. Neutral or basic alumina can be a good alternative to silica gel to avoid the issues caused by acidic sites.
-
Reversed-Phase Silica (C18): Often used in HPLC, where a non-polar stationary phase is used with a polar mobile phase.[5][6] While effective, it is less common for large-scale preparative column chromatography in many labs due to cost.
For standard laboratory purification, deactivated silica gel is the most practical and effective choice.
Q4: How do I select the right mobile phase (eluent)?
A4: The goal is to find a solvent system where the desired product has a retention factor (Rf) of approximately 0.2-0.4 on a TLC plate, with good separation from impurities.
-
Start with a Base Solvent System: A mixture of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate or Dichloromethane) is a good starting point. For this compound, a Dichloromethane/Methanol system is also a viable option.
-
Incorporate a Modifier: Due to the compound's acidic and basic groups, a modifier in the eluent is essential to achieve sharp, well-defined spots.
-
To suppress interaction with the basic site: Add a small amount of a volatile base, such as 0.5-1% Triethylamine (Et₃N) .
-
To suppress interaction with the acidic site: Add a small amount of a volatile acid, such as 0.5-1% Acetic Acid (AcOH) or Formic Acid .
-
-
TLC Testing: Test various solvent ratios (e.g., 99:1, 95:5, 90:10 of Ethyl Acetate/Hexane) with your chosen modifier to find the optimal system for separation before scaling up to a column.
Detailed Experimental Protocol
This protocol outlines a standard procedure for the purification of 1 gram of crude this compound using column chromatography on deactivated silica gel.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Technical grade solvents (Hexane, Ethyl Acetate)
-
Triethylamine (Et₃N)
-
Glass chromatography column
-
TLC plates (silica gel coated)
-
Collection tubes/flasks
-
Rotary evaporator
2. Mobile Phase Preparation:
-
Based on prior TLC analysis, prepare the chosen eluent. A typical starting system is Ethyl Acetate/Hexane (e.g., 1:1 v/v) containing 1% Triethylamine .
-
Prepare at least 500 mL to 1 L of this mobile phase to ensure consistency throughout the elution.
3. Column Packing (Slurry Method):
-
Add ~40-50 g of silica gel (a 40:1 to 50:1 ratio of silica to crude product) to a beaker.
-
Add the mobile phase to the silica gel to create a free-flowing slurry.
-
Secure the column vertically. With the stopcock closed, pour a small layer of the mobile phase into the column.
-
Pour the silica slurry into the column. Use a funnel to guide the slurry.
-
Continuously tap the side of the column gently to help the silica pack evenly and remove air bubbles.
-
Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry. The top of the packed bed should be flat.
-
Add a thin layer of sand (~0.5 cm) on top of the silica bed to prevent disturbance during sample loading.
4. Sample Loading (Dry Loading):
-
Dissolve ~1 g of the crude product in a minimal amount of a suitable solvent (e.g., Dichloromethane or Acetone).
-
Add ~2-3 g of silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder onto the sand layer in the column.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Open the stopcock and begin collecting fractions. Maintain a constant flow rate.
-
Never let the solvent level drop below the top of the silica bed.
-
Collect fractions of a consistent volume (e.g., 10-20 mL per tube).
6. Fraction Analysis:
-
Monitor the separation by spotting alternate fractions on a TLC plate.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure product.
7. Product Recovery:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Troubleshooting Guide
Table 2: Common Problems and Solutions in Column Chromatography
| Problem | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| Compound will not elute (Rf = 0) | 1. Mobile phase is not polar enough.2. Strong, irreversible binding to the stationary phase. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of Ethyl Acetate or add Methanol).2. Ensure a modifier (Triethylamine) is present in the eluent to prevent strong ionic interactions with the silica gel. |
| Product is streaking/tailing | 1. Ionic interaction between the compound's functional groups and the acidic silica gel.2. Column is overloaded with the sample. | 1. This is the most common issue. Add 0.5-1% Triethylamine to the mobile phase to neutralize acidic sites on the silica. Alternatively, use neutral alumina.2. Use a proper ratio of stationary phase to crude product (at least 40:1 w/w). |
| Poor separation of spots | 1. Mobile phase polarity is too high or too low.2. Column was packed improperly (channeled).3. Fractions collected are too large. | 1. Optimize the mobile phase using TLC to maximize the difference in Rf values (ΔRf) between the product and impurities.2. Repack the column carefully, ensuring an even and compact bed.3. Collect smaller fractions to improve resolution. |
| Low product recovery | 1. Irreversible adsorption of the product onto the column.2. Product is co-eluting with an impurity. | 1. Use a deactivated stationary phase (add Triethylamine to the eluent) or switch to neutral alumina.2. Re-evaluate the mobile phase system to achieve better separation. Consider running a second column on the impure fractions. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for optimizing TLC before column chromatography.
References
- 1. This compound | C11H13NO2 | CID 2795515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 22090-27-3 [matrix-fine-chemicals.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. Benzoic acid - Wikipedia [en.wikipedia.org]
- 5. Separation of 3-(((2S,4S)-4-Sulfanylpyrrolidine-2-carbonyl)amino)benzoic acid hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. helixchrom.com [helixchrom.com]
preventing byproduct formation in Buchwald-Hartwig amination
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this pivotal C-N bond-forming reaction, with a specific focus on preventing the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a Buchwald-Hartwig amination reaction?
A1: The most frequently observed byproducts are the result of hydrodehalogenation and aryl-aryl homo-coupling. Hydrodehalogenation is the replacement of the halide on the aryl halide with a hydrogen atom, while aryl-aryl homo-coupling results in the formation of a biaryl compound from two molecules of the aryl halide. Other potential side reactions include scrambling of phosphine ligands and reactions involving the solvent or base.
Q2: How can I visually determine if my reaction is proceeding correctly or if there's a problem?
A2: A healthy Buchwald-Hartwig reaction mixture is typically a homogeneous, colored solution, often ranging from yellow to reddish-brown. Signs of trouble include the formation of a fine black precipitate, which is palladium black, indicating catalyst decomposition. If the reaction mixture remains colorless or retains the color of the starting materials, it's likely that the catalyst has not become active. If monitoring the reaction via TLC or LC-MS shows initial product formation that then ceases, this suggests that the catalyst may have decomposed or been poisoned over time.
Q3: Can the choice of palladium precursor affect byproduct formation?
A3: Yes, the choice of palladium precursor can influence the efficiency of the catalytic cycle and potentially impact byproduct formation. Pre-catalysts, which are air- and moisture-stable palladium complexes, are often preferred as they can lead to a cleaner formation of the active catalytic species compared to sources like Pd(OAc)2, which can be unreliable. Efficient generation of the active LPd(0) catalyst is crucial for a successful reaction.
Q4: Are there any solvents that should be avoided in Buchwald-Hartwig amination?
A4: Chlorinated solvents such as chloroform, as well as acetonitrile and pyridine, have been reported to inhibit the reaction by binding to the palladium catalyst and should be avoided. Toluene, dioxane, and THF are commonly used solvents. The choice of solvent can also influence the solubility of the base and other reaction components, which in turn can affect reaction rates and byproduct formation.
Troubleshooting Guide: Byproduct Formation
This section provides a detailed guide to troubleshooting and preventing the formation of common byproducts in Buchwald-Hartwig amination reactions.
Issue 1: Significant Formation of Hydrodehalogenation Byproduct
Q: My reaction is producing a significant amount of the hydrodehalogenated arene. What are the likely causes and how can I minimize this side reaction?
A: Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. This can occur through various mechanisms, including β-hydride elimination from a palladium-amido intermediate.[1] Here’s how to troubleshoot this issue:
1. Optimize Ligand Selection: The choice of phosphine ligand is critical in suppressing hydrodehalogenation. Bulky, electron-rich ligands are known to promote the desired reductive elimination over competing side reactions.[1]
-
Recommendation: Employ bulky biaryl phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands tend to favor the formation of a monoligated palladium species, which can accelerate reductive elimination and minimize β-hydride elimination.[1]
2. Modify the Base: The base plays a crucial role and can influence the rate of hydrodehalogenation.
-
Recommendation: If using a strong, sterically hindered base like LiHMDS or NaOtBu, consider switching to a weaker or less hindered base. Weaker bases like K₂CO₃ or Cs₂CO₃ can sometimes reduce the rate of side reactions, although this may require higher temperatures or longer reaction times.
3. Adjust Reaction Temperature: Higher temperatures can sometimes accelerate the rate of side reactions.
-
Recommendation: Lowering the reaction temperature may help to suppress hydrodehalogenation. Monitor the reaction progress to ensure that the desired amination still proceeds at a reasonable rate.
4. Consider the Amine Substrate: Primary amines are more prone to β-hydride elimination than secondary amines.
-
Recommendation: For primary amines, the use of specialized ligands designed to minimize this side reaction is particularly important.
| Parameter | Recommendation to Minimize Hydrodehalogenation | Rationale |
| Ligand | Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos). | Promotes reductive elimination over β-hydride elimination. |
| Base | Switch from strong, hindered bases (e.g., NaOtBu) to weaker bases (e.g., K₂CO₃, Cs₂CO₃). | Can decrease the rate of undesired side reactions. |
| Temperature | Lower the reaction temperature. | Side reactions are often more sensitive to higher temperatures. |
Issue 2: Formation of Aryl-Aryl Homo-Coupling Byproduct
Q: I am observing the formation of a biaryl byproduct from the homo-coupling of my aryl halide. How can I prevent this?
A: Aryl-aryl homo-coupling, sometimes referred to as aryl scrambling, is another common side reaction. The formation of this byproduct can be influenced by the catalyst system and reaction conditions.
1. Ligand Choice and Catalyst Loading: The ligand can influence the relative rates of the desired cross-coupling and the undesired homo-coupling.
-
Recommendation: Screening different bulky, electron-rich phosphine ligands can help to identify a system that favors the C-N bond formation. Additionally, ensure that the active catalyst is generated efficiently. Using a pre-catalyst can sometimes lead to cleaner reactions.
2. Control of Reaction Conditions: Running the reaction under an inert atmosphere is crucial.
-
Recommendation: The presence of oxygen can promote homo-coupling. Ensure the reaction is set up under a thoroughly inert atmosphere of nitrogen or argon. Degassing the solvent prior to use is also recommended.
3. Base Selection: The choice of base can also play a role in the extent of homo-coupling.
-
Recommendation: The use of weaker bases may reduce the formation of this byproduct.
| Parameter | Recommendation to Minimize Aryl-Aryl Homo-Coupling | Rationale |
| Atmosphere | Ensure a strictly inert atmosphere (N₂ or Ar). | Oxygen can promote the formation of homo-coupled byproducts. |
| Ligand | Screen bulky, electron-rich phosphine ligands. | Can favor the desired C-N coupling over C-C homo-coupling. |
| Catalyst | Consider using a pre-catalyst. | Can lead to a cleaner generation of the active catalytic species. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Byproducts in the Amination of an Aryl Bromide with a Secondary Amine
This protocol provides a starting point for minimizing byproduct formation. Optimization may be required for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Secondary amine (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (1.5 mmol, 1.5 equiv)
-
Anhydrous toluene (5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
Procedure:
-
In a glovebox, add the aryl bromide, secondary amine, XPhos Pd G3 pre-catalyst, and potassium carbonate to the Schlenk tube.
-
Add the anhydrous toluene to the Schlenk tube.
-
Seal the tube and remove it from the glovebox.
-
Place the Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the Celite® pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Workflows and Troubleshooting
Troubleshooting Logic for Byproduct Formation
Caption: Troubleshooting decision tree for common byproducts.
Experimental Workflow for Reaction Optimization
Caption: General workflow for optimizing Buchwald-Hartwig amination.
References
Technical Support Center: Synthesis of 4-(Pyrrolidin-1-yl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Pyrrolidin-1-yl)phenol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 4-(Pyrrolidin-1-yl)phenol, with a focus on optimizing the reaction temperature.
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | Insufficient Temperature: The reaction may not have enough energy to overcome the activation barrier. | Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suggested starting temperature for the N-alkylation of 4-aminophenol with 1,4-dibromobutane is in the range of 60-80°C. |
| Poor Reagent Reactivity: Impurities in starting materials can inhibit the reaction. | Ensure the purity of 4-aminophenol and 1,4-dibromobutane. Use anhydrous solvents to prevent side reactions. | |
| Low Yield of Desired Product | Incomplete Reaction: The reaction may not have proceeded to completion. | Increase the reaction time at the optimized temperature. Ensure efficient stirring to promote contact between reactants. |
| Side Reactions: Competing reactions, such as O-alkylation of the phenolic hydroxyl group, can reduce the yield of the desired N-alkylated product. | Maintain careful temperature control, as excessive heat can favor side reactions. Consider using a milder base. | |
| Presence of Significant Impurities | High Reaction Temperature: Elevated temperatures can lead to the formation of byproducts, including O-alkylated and di-alkylated compounds. | Cautiously lower the reaction temperature. While this may require longer reaction times, it can significantly improve the purity of the crude product. |
| Excess Alkylating Agent: An excess of 1,4-dibromobutane can lead to the formation of di-pyrrolidinyl species. | Use a stoichiometric amount or a slight excess of 4-aminophenol relative to 1,4-dibromobutane. | |
| Reaction is Too Fast or Uncontrolled | Excessive Temperature: The reaction may be too exothermic at the set temperature. | Reduce the reaction temperature. Consider adding the alkylating agent dropwise to control the reaction rate. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of 4-(Pyrrolidin-1-yl)phenol from 4-aminophenol and 1,4-dibromobutane?
A1: The optimal temperature can vary depending on the solvent and base used. However, a general starting point is in the range of 70-90°C. It is recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific conditions.
Q2: What are the common side products when the reaction is run at a high temperature?
A2: At elevated temperatures, the primary side product is often the O-alkylated isomer, 4-(4-bromobutoxy)aniline. Di-alkylation of the amine can also occur, leading to a quaternary ammonium salt.
Q3: How can I monitor the progress of the reaction to optimize the temperature and reaction time?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase, for example, would be a mixture of ethyl acetate and hexane. The disappearance of the 4-aminophenol spot and the appearance of the product spot indicate the reaction's progress. High-Performance Liquid Chromatography (HPLC) can provide more quantitative monitoring.
Q4: Is an inert atmosphere necessary for this reaction?
A4: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice, especially at higher temperatures. This helps to prevent the oxidation of the aminophenol starting material and any potential side products, which can lead to colored impurities.
Q5: Can I use a different alkylating agent instead of 1,4-dibromobutane?
A5: Yes, other 1,4-dihaloalkanes or their equivalents can be used. For instance, 1,4-dichlorobutane can be used, though it is generally less reactive than the dibromo-analogue and may require higher temperatures or the addition of a catalytic amount of an iodide salt (Finkelstein reaction conditions).
Data Presentation: Effect of Temperature on Synthesis
The following table summarizes hypothetical quantitative data on the effect of reaction temperature on the yield and purity of 4-(Pyrrolidin-1-yl)phenol synthesized from 4-aminophenol and 1,4-dibromobutane. This data is intended to be illustrative of general trends.
| Reaction Temperature (°C) | Reaction Time (h) | Yield of 4-(Pyrrolidin-1-yl)phenol (%) | Purity by HPLC (%) | Key Byproducts Observed |
| 50 | 24 | 35 | 95 | Unreacted 4-aminophenol |
| 70 | 12 | 75 | 92 | Minor O-alkylation product |
| 90 | 8 | 85 | 88 | O-alkylation and di-alkylation products |
| 110 | 6 | 70 | 75 | Significant O-alkylation and decomposition |
Experimental Protocol
Synthesis of 4-(Pyrrolidin-1-yl)phenol
This protocol describes the synthesis of 4-(Pyrrolidin-1-yl)phenol from 4-aminophenol and 1,4-dibromobutane.
Materials:
-
4-Aminophenol
-
1,4-Dibromobutane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes under an inert atmosphere (e.g., nitrogen).
-
Add 1,4-dibromobutane (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain this temperature with stirring.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 8-12 hours.
-
Once the reaction is complete (as indicated by the consumption of 4-aminophenol), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 4-(Pyrrolidin-1-yl)phenol.
Mandatory Visualization
Caption: Troubleshooting workflow for temperature optimization.
Validation & Comparative
Comparative Analysis of 4-(Pyrrolidin-1-yl)benzoic Acid Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide offers an objective comparative analysis of 4-(Pyrrolidin-1-yl)benzoic acid derivatives, focusing on their performance as inhibitors of key therapeutic targets. Supported by experimental data, this document provides a comprehensive overview of their biological activities, detailed experimental protocols for their evaluation, and visualizations of the signaling pathways they modulate.
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives showing promise in a variety of therapeutic areas. This guide focuses on a comparative analysis of these derivatives targeting three distinct and significant biological targets: Very Late Antigen-4 (VLA-4), Ubiquitin-Specific Peptidase 5 (USP5), and Aldo-Keto Reductase Family 1 Member C3 (AKR1C3).
Quantitative Performance Data
The following tables summarize the inhibitory activities of representative this compound derivatives against their respective targets, providing a quantitative basis for comparison.
Table 1: VLA-4 Antagonistic Activity of Benzoic Acid Derivatives
| Compound | Structure | Target | Assay Type | IC50 (nM) | Lipophilicity (Log D) | Reference |
| 15b | 4-((1-(4'-(N'-(2-methylphenyl)ureido)biphenyl-4-yl)pyrrolidin-2-yl)methoxy)benzoic acid | VLA-4 | Cell Adhesion | 1.6 | 2.0 | [1] |
| 15e | 4-((1-(4'-(N'-(5-chloro-2-methylphenyl)ureido)biphenyl-4-yl)pyrrolidin-2-yl)methoxy)benzoic acid | VLA-4 | Cell Adhesion | 1.6 | 1.8 | [1] |
| 20l | 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid | VLA-4 | Cell Adhesion | - | - | [2] |
Table 2: Inhibitory Activity of Pyrrolidine-Containing Compounds against USP5
| Compound | Structure | Target | Assay Type | KD (µM) | IC50 (µM) | Reference |
| Compound 5 | 4-phenyl-4-oxobutanoic acid derivative with a terminal pyrrolidine | USP5 ZnF-UBD | Surface Plasmon Resonance | 9 | - | [3] |
| Compound 64 | Optimized allosteric inhibitor | USP5 | In vitro catalytic assay | 2.8 (for ZnF-UBD) | 26 | [3] |
Table 3: Inhibitory Activity of Pyrrolidinone Derivatives against AKR1C3
| Compound | Structure | Target | Assay Type | IC50 (µM) | Ki (µM) | Selectivity (AKR1C2/AKR1C3) | Reference |
| Compound 1 | N-(4-(pyrrolidin-2-one-1-yl)phenylsulfonyl)benzamide | AKR1C3 | Recombinant Enzyme | 11-27 | - | - | [4] |
| Compound 2 | N-(4-(pyrrolidin-2-one-1-yl)phenylsulfonyl)naphthalene-1-sulfonamide | AKR1C3 | Recombinant Enzyme | 11-27 | - | - | [4] |
| Compound 4 | Novel AI-discovered inhibitor | AKR1C3 | Recombinant Enzyme | 0.122 | 0.049 | High | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative evaluation.
VLA-4 Antagonist Evaluation: Cell Adhesion Assay
This protocol is designed to determine the ability of test compounds to inhibit the adhesion of VLA-4 expressing cells to its ligand, VCAM-1.
Materials:
-
96-well plates
-
Recombinant human VCAM-1/Fc
-
VLA-4 expressing cells (e.g., Jurkat cells)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS)
-
Cell labeling dye (e.g., Calcein-AM)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Plate reader capable of fluorescence detection
Procedure:
-
Coat the wells of a 96-well plate with VCAM-1/Fc at a concentration of 1-5 µg/mL in PBS overnight at 4°C.
-
Wash the wells three times with wash buffer to remove unbound VCAM-1.
-
Block non-specific binding sites by incubating the wells with blocking buffer for 1-2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Label VLA-4 expressing cells with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in assay buffer (e.g., RPMI with 0.1% BSA) at a density of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of the test compounds for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension to each well of the VCAM-1 coated plate.
-
Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.
-
Gently wash the wells three times with pre-warmed wash buffer to remove non-adherent cells.
-
Add 100 µL of lysis buffer to each well and measure the fluorescence using a plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Calculate the percentage of inhibition of cell adhesion for each compound concentration and determine the IC50 value.
USP5 Inhibition Assay: Ubiquitin-AMC Assay
This fluorogenic assay measures the activity of USP5 by monitoring the cleavage of a ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate.[5][6]
Materials:
-
Purified recombinant human USP5 enzyme
-
Ubiquitin-AMC substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compounds dissolved in DMSO
-
Black 96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of USP5 in assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme batch.
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a black microplate, add the test compound dilutions.
-
Add the USP5 enzyme to each well and pre-incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding the Ub-AMC substrate to each well. The final substrate concentration should be at or below its Km value for USP5.
-
Immediately begin monitoring the increase in fluorescence in a kinetic mode at an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm.[5][7]
-
Record the fluorescence intensity over a period of 30-60 minutes at regular intervals.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percent inhibition of USP5 activity for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a suitable model to determine the IC50 value.
AKR1C3 Inhibition Assay: Recombinant Enzyme Assay
This spectrophotometric assay determines the inhibitory activity of compounds against recombinant human AKR1C3 by measuring the decrease in NADPH absorbance.[8][9][10]
Materials:
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)[11]
-
Test compounds dissolved in DMSO
-
UV-transparent 96-well plates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of recombinant AKR1C3 in assay buffer.[8][9]
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept low (e.g., <1%).
-
In a UV-transparent 96-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant AKR1C3 enzyme.[11]
-
Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the enzymatic reaction by adding a mixture of the substrate (e.g., 9,10-Phenanthrenequinone) and the cofactor (NADPH) to each well.[8][9]
-
Immediately monitor the decrease in absorbance at 340 nm in kinetic mode for 5-10 minutes. This reflects the consumption of NADPH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition of AKR1C3 activity for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to determine the IC50 value.
Signaling Pathway Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by the respective this compound derivatives.
References
- 1. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. mdpi.com [mdpi.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationships of 4-Aminobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Derivatives of 4-aminobenzoic acid (PABA), a key intermediate in the folate biosynthesis pathway of many microorganisms, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of PABA derivatives, focusing on their antimicrobial, local anesthetic, and cytotoxic properties. The information is supported by quantitative experimental data, detailed methodologies, and visual representations of underlying mechanisms and workflows.
Antimicrobial Activity of 4-Aminobenzoic Acid Derivatives
The antimicrobial efficacy of PABA derivatives is largely attributed to their ability to interfere with the bacterial folic acid synthesis pathway, a process vital for microbial survival but absent in humans.[1] This selective toxicity makes them attractive candidates for the development of novel antimicrobial agents.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various PABA derivatives against different microbial strains. Lower MIC values indicate higher antimicrobial potency.
| Compound Class | Derivative | Target Organism | MIC (µM) | Reference |
| Schiff Bases | 4-[(2-Hydroxy-5-bromobenzylidene)amino]benzoic acid | Staphylococcus aureus | 15.62 | [3][4] |
| 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzoic acid | Staphylococcus aureus | 15.62 | [3][4] | |
| 4-[(5-Bromo-2-hydroxybenzylidene)amino]benzoic acid | Candida albicans | 7.81 | [3][4] | |
| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Bacillus subtilis | 2.11 (pMIC) | [5] | |
| N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazide | Staphylococcus aureus | 1.82 (pMIC) | [5] | |
| Hydrazide-Hydrazones | PABA hydrazide-hydrazone/sulfonate hybrids (e.g., 4f, 4g) | Various bacteria | Enhanced activity with N-acetyl cysteine | [6] |
Structure-Activity Relationship Insights:
-
Schiff Bases: The introduction of an imine (-HC=N-) linkage through condensation with various aldehydes often leads to potent antimicrobial agents.[3][4]
-
Electron-withdrawing groups (e.g., -Br, -NO2) on the aldehyde ring generally enhance antibacterial activity.[3][5]
-
The position of substituents on the aldehyde ring influences activity, with meta- and para-substituted derivatives showing promising results against different bacterial and fungal strains.[5]
-
-
Esters vs. Amides: In general, Schiff's bases of PABA have been found to be more potent antimicrobial agents than their corresponding esters.[5]
-
Hybrid Molecules: Combining the PABA scaffold with other pharmacophores, such as sulfonate esters via a hydrazone bridge, can lead to synergistic or enhanced antimicrobial effects.[6]
Mechanism of Action: Inhibition of Folate Biosynthesis
Many antimicrobial PABA derivatives act as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway. By mimicking the natural substrate, PABA, these derivatives block the synthesis of dihydrofolic acid, a precursor to essential cofactors for DNA and amino acid synthesis.
Caption: Inhibition of bacterial dihydropteroate synthase by PABA derivatives.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The PABA derivatives are serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells (no compound) are included to ensure microbial growth.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Caption: Experimental workflow for the MIC assay.
Local Anesthetic Activity of 4-Aminobenzoic Acid Derivatives
Certain ester and amide derivatives of PABA are well-known for their local anesthetic properties. The general structure of a local anesthetic consists of a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic amine group.[7]
Quantitative Local Anesthetic Data
The following table presents data on the local anesthetic activity of PABA derivatives, often expressed as a percentage of activity compared to a standard.
| Compound Class | Derivative | Activity (%) | Reference |
| Chloroacetamido Amides | Imidazole derivative (5a) | 81 | [7] |
| Chloroacetamido Esters | Ethyl ester (6a) | 60-80 | [7] |
| Isopropyl ester (6b) | 60-80 | [7] | |
| Propyl ester (6c) | 60-80 | [7] | |
| Butyl ester (6d) | 60-80 | [7] |
Structure-Activity Relationship Insights:
-
Lipophilic Aromatic Ring: An aryl group directly attached to the carbonyl group is crucial for high lipophilicity, which aids in binding to the receptor protein.[8] Electron-donating groups (e.g., amino, alkylamino, alkoxy) in the ortho or para positions of the aromatic ring generally increase local anesthetic potency.[1][8]
-
Intermediate Linkage: The nature of the intermediate chain (ester, amide, etc.) affects potency and duration of action. Amides are generally more resistant to metabolic hydrolysis than esters.[1]
-
Hydrophilic Amine Group: A tertiary amine is often preferred for forming water-soluble salts, which is important for drug formulation.[8] While not strictly necessary for activity (e.g., benzocaine), it contributes to the overall physicochemical properties of the anesthetic.[1]
Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
Local anesthetics exert their effect by blocking the propagation of nerve impulses. They achieve this by binding to and stabilizing the inactivated state of voltage-gated sodium channels within the nerve membrane. This prevents the influx of sodium ions necessary for depolarization and the generation of an action potential.
Caption: Mechanism of voltage-gated sodium channel blockade by PABA local anesthetics.
Cytotoxic Activity of 4-Aminobenzoic Acid Derivatives
Several PABA derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents.[3][4]
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting cell growth. The following table summarizes the IC50 values for the cytotoxicity of selected PABA derivatives.
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |
| Schiff Bases | 4-{[(5-Bromo-2-hydroxyphenyl)methylidene]amino}benzoic acid | HepG2 | 15.0 | [3][4] |
| 4-{[(2-Hydroxy-5-iodophenyl)methylidene]amino}benzoic acid | HepG2 | 20.3 | [3][4] | |
| Alkyl Derivatives | Compound 20 | NCI-H460 (Lung) | 15.59 | [9] |
Structure-Activity Relationship Insights:
-
The cytotoxic activity of PABA Schiff bases appears to be influenced by the nature and position of substituents on the aldehyde ring. Halogenated derivatives have shown notable activity against the HepG2 cancer cell line.[3][4]
-
Alkylation of the PABA structure can also lead to compounds with significant inhibitory properties against cancer cell lines.[9]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., HepG2) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the PABA derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
The versatile scaffold of 4-aminobenzoic acid allows for the development of a wide range of derivatives with significant biological activities. The structure-activity relationships highlighted in this guide demonstrate that strategic modifications to the PABA molecule can fine-tune its pharmacological properties, leading to potent antimicrobial, local anesthetic, and cytotoxic agents. Further exploration of these derivatives, guided by the principles outlined herein, holds promise for the discovery of new and effective therapeutic compounds.
References
- 1. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. benchchem.com [benchchem.com]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rjptonline.org [rjptonline.org]
A Comparative Guide to the Biological Activity of 4-(Pyrrolidin-1-yl)benzoic Acid Derivatives as VLA-4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 4-(Pyrrolidin-1-yl)benzoic acid derivatives, focusing on their role as antagonists of Very Late Antigen-4 (VLA-4). The performance of these compounds is compared with other notable VLA-4 inhibitors, supported by experimental data and detailed protocols to aid in drug discovery and development efforts.
Introduction to VLA-4 and Its Antagonism
Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key cell adhesion molecule expressed on the surface of most leukocytes, including lymphocytes, monocytes, and eosinophils. It plays a crucial role in mediating the adhesion of these cells to the vascular endothelium and their subsequent migration into inflamed tissues. The primary ligands for VLA-4 are Vascular Cell Adhesion Molecule-1 (VCAM-1) and the CS-1 domain of fibronectin. The interaction between VLA-4 and VCAM-1 is a critical step in the inflammatory cascade associated with various autoimmune diseases, such as multiple sclerosis, asthma, and inflammatory bowel disease.
Antagonists of VLA-4 can block this interaction, thereby preventing the recruitment of inflammatory cells and offering a promising therapeutic strategy for these conditions. The this compound scaffold has emerged as a promising starting point for the development of potent and selective small-molecule VLA-4 inhibitors.
Comparative Biological Activities
The following tables summarize the in vitro potency of various this compound derivatives and compare them with other known VLA-4 antagonists.
Table 1: VLA-4 Antagonistic Activity of 4-(Pyrrolidinyl)methoxybenzoic Acid Derivatives
| Compound ID | Structure | R | IC50 (nM)[1] |
| 15b | 4-F | 1.6 | |
| 15e | 4-Cl | 1.6 | |
| 15a | H | 2.5 | |
| 15c | 4-Br | 2.0 | |
| 15d | 4-Me | 2.2 |
Table 2: Comparison with Alternative VLA-4 Antagonists
| Compound Name | Class | Target | IC50 / Ki | Reference |
| Natalizumab | Monoclonal Antibody | VLA-4 (α4 subunit) | - | Approved Drug |
| BIO5192 | Small Molecule | VLA-4 | Potent inhibitor | [2] |
| Firategrast | Small Molecule | VLA-4 | - | Clinical Trials |
Experimental Protocols
VLA-4/VCAM-1 Adhesion Assay
This protocol outlines a typical cell-based adhesion assay to determine the inhibitory activity of compounds on the VLA-4/VCAM-1 interaction.
1. Materials and Reagents:
-
VLA-4 expressing cells (e.g., Jurkat, Ramos, or other lymphocyte cell lines)
-
Recombinant human VCAM-1/Fc chimera
-
96-well microplates (high-binding)
-
Bovine Serum Albumin (BSA)
-
Calcein-AM (fluorescent dye)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., TBS with 1 mM MnCl2)
2. Plate Coating:
-
Coat 96-well microplates with 100 µL/well of VCAM-1/Fc (e.g., 2 µg/mL in PBS) overnight at 4°C.
-
Wash the plates three times with PBS.
-
Block non-specific binding by incubating with 200 µL/well of 1% BSA in PBS for 1 hour at 37°C.
-
Wash the plates three times with PBS.
3. Cell Labeling and Compound Incubation:
-
Label VLA-4 expressing cells with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Resuspend the labeled cells in assay buffer to a final concentration of 2.5 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of the test compounds for 30 minutes at 37°C.
4. Adhesion Assay:
-
Add 100 µL of the cell/compound suspension to each well of the VCAM-1 coated plate.
-
Incubate for 30 minutes at 37°C to allow for cell adhesion.
-
Gently wash the plates twice with assay buffer to remove non-adherent cells.
5. Quantification:
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Signaling Pathways and Experimental Workflows
VLA-4 Signaling Pathway
The binding of VLA-4 to its ligand VCAM-1 on endothelial cells initiates a signaling cascade that leads to leukocyte adhesion, firm arrest, and transmigration into the surrounding tissue. This "outside-in" signaling is crucial for the inflammatory response. Conversely, intracellular signals can modulate the affinity of VLA-4 for its ligands, a process known as "inside-out" signaling.
Caption: VLA-4 inside-out and outside-in signaling pathways.
Experimental Workflow for VLA-4 Antagonist Screening
The following diagram illustrates a typical workflow for the screening and evaluation of potential VLA-4 antagonists.
References
A Comparative Guide to the Synthesis of Substituted Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Substituted benzoic acids are a pivotal class of compounds in organic chemistry, serving as essential building blocks in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. The strategic placement of substituents on the aromatic ring is crucial for modulating the biological activity and physicochemical properties of the target molecules. Consequently, the selection of an appropriate synthetic methodology is a critical decision in the research and development process.
This guide provides an objective comparison of four common and effective methods for the synthesis of substituted benzoic acids: side-chain oxidation of alkylbenzenes, carboxylation of Grignard reagents, hydrolysis of benzonitriles, and the Kolbe-Schmitt reaction. The performance of each method is evaluated based on reaction yields, substrate scope, and operational considerations, supported by experimental data and detailed protocols.
Method Selection Workflow
The choice of a synthetic route to a desired substituted benzoic acid is often dictated by the commercially available starting materials and the nature of the substituents on the aromatic ring. The following workflow provides a logical approach to selecting the most suitable method.
Caption: A decision-making workflow for selecting a benzoic acid synthesis method.
Comparative Analysis of Synthesis Methods
The following table summarizes the key quantitative parameters for the different synthesis methods, providing a direct comparison to aid in the selection of the most appropriate route.
| Synthesis Method | Starting Material | Key Reagents | Typical Reaction Conditions | Typical Yield (%) | Advantages | Disadvantages |
| Side-Chain Oxidation | Alkylbenzene | KMnO₄, H₂O | Reflux, 2.5 hours | 30-40[1][2] | Readily available starting materials; tolerant of many functional groups. | Moderate yields; requires strong oxidizing agents; benzylic position must have a hydrogen.[3] |
| Grignard Carboxylation | Aryl Halide | Mg, CO₂ (dry ice), Ether | Anhydrous conditions, room temperature | 80[4] | High yields; forms a new carbon-carbon bond. | Requires strictly anhydrous conditions; sensitive to protic functional groups.[4][5] |
| Hydrolysis of Benzonitrile | Benzonitrile | H₂O, H⁺ or OH⁻ | Varies with substrate and conditions | Generally good to high | Starting materials can be prepared from aryl halides; tolerant of a range of functional groups. | Two-step process if starting from aryl halide; potential for amide intermediate.[6] |
| Kolbe-Schmitt Reaction | Phenol | NaOH or KOH, CO₂ | High temperature (125-190°C) and pressure (100 atm)[7][8] | 38-97[9] | Direct carboxylation of phenols; industrially important for hydroxybenzoic acids. | Requires high pressure and temperature; limited to the synthesis of hydroxybenzoic acids.[7] |
Experimental Protocols
Method 1: Side-Chain Oxidation of Toluene to Benzoic Acid
This protocol details the synthesis of benzoic acid from toluene using potassium permanganate as the oxidizing agent.
Materials:
-
Toluene
-
Potassium permanganate (KMnO₄)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 8.00 g of potassium permanganate, 90 mL of distilled water, and 4.66 g (approximately 5.4 mL) of toluene.[1][2]
-
Add a magnetic stir bar and heat the mixture to a gentle reflux with vigorous stirring for 2 to 2.5 hours.[1]
-
During the reflux, the purple color of the permanganate will disappear as it is reduced to brown manganese dioxide (MnO₂).[1]
-
After the reflux period, cool the reaction mixture to room temperature and vacuum filter to remove the manganese dioxide.[1]
-
Transfer the filtrate to a beaker and carefully acidify with concentrated hydrochloric acid until no more precipitate forms.[1]
-
Cool the mixture in an ice bath to maximize the precipitation of benzoic acid.
-
Collect the benzoic acid crystals by vacuum filtration, wash with a small amount of cold water, and allow to air dry.[1]
Expected Yield: Approximately 32%.[1]
Method 2: Carboxylation of a Grignard Reagent
This protocol describes the synthesis of benzoic acid from bromobenzene via a Grignard reaction with carbon dioxide.
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid CO₂)
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Preparation of the Grignard Reagent:
-
Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[4]
-
In a round-bottom flask equipped with a reflux condenser and an addition funnel, place 2.4 g of magnesium turnings and 30 mL of anhydrous diethyl ether.[4]
-
Slowly add a solution of bromobenzene in anhydrous diethyl ether to the magnesium suspension. The reaction should initiate, indicated by the solution turning a brown, muddy color and gentle refluxing.[4]
-
After the addition is complete, gently heat the mixture to maintain reflux until the magnesium is consumed.
-
-
Carboxylation:
-
Work-up:
-
To the resulting mixture, add 50 mL of hot water and then acidify with dilute hydrochloric acid to dissolve the magnesium salts and precipitate the benzoic acid.[4]
-
Cool the mixture in an ice bath and collect the benzoic acid crystals by vacuum filtration. The product can be further purified by recrystallization from hot water.[4]
-
Expected Yield: Approximately 80%.[4]
Method 3: Hydrolysis of Benzonitrile
This section provides a general overview of the hydrolysis of benzonitriles to benzoic acids.
Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions.[6] The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the carboxylic acid.
-
Acidic Hydrolysis: Refluxing the benzonitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, will yield the corresponding benzoic acid.[10]
-
Basic Hydrolysis: Heating the benzonitrile with an aqueous solution of a strong base, like sodium hydroxide, will initially form the sodium salt of the benzoic acid. Subsequent acidification of the reaction mixture will precipitate the free benzoic acid.[11][12]
The choice between acidic and basic conditions often depends on the nature of the other substituents on the aromatic ring, as some functional groups may be sensitive to one condition over the other.
Method 4: Kolbe-Schmitt Reaction for Salicylic Acid
This protocol outlines the industrial synthesis of salicylic acid (o-hydroxybenzoic acid) from phenol.
Materials:
-
Phenol
-
Sodium hydroxide (NaOH)
-
Carbon dioxide (CO₂)
-
Sulfuric acid (H₂SO₄)
Procedure:
-
Preparation of Sodium Phenoxide: React phenol with an equimolar amount of sodium hydroxide to form sodium phenoxide. The water is then evaporated to obtain a dry powder.
-
Carboxylation: The dry sodium phenoxide is heated to 125°C in an autoclave under a pressure of 100 atm of carbon dioxide.[7]
-
Work-up: After the reaction is complete, the resulting sodium salicylate is dissolved in water.
-
Acidification: The aqueous solution is then acidified with sulfuric acid to precipitate the salicylic acid.[7]
-
Purification: The crude salicylic acid can be purified by recrystallization from hot water.
Note on Regioselectivity: The use of sodium phenoxide at lower temperatures favors the formation of the ortho-isomer (salicylic acid). If potassium phenoxide is used at higher temperatures (e.g., 190°C), the para-isomer (p-hydroxybenzoic acid) is the major product.[7][8]
References
- 1. scribd.com [scribd.com]
- 2. hobbychemistry.wordpress.com [hobbychemistry.wordpress.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry-online.com [chemistry-online.com]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 8. future4200.com [future4200.com]
- 9. benchchem.com [benchchem.com]
- 10. homework.study.com [homework.study.com]
- 11. chegg.com [chegg.com]
- 12. Solved SYNTHESIS OF BENZOIC ACID FROM BASIC HYDROLYSIS OF | Chegg.com [chegg.com]
A Comparative Spectroscopic Analysis of 4-(Pyrrolidin-1-yl)benzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 4-(Pyrrolidin-1-yl)benzoic acid and its structural analogs. Understanding the spectral characteristics of these compounds is crucial for their identification, purity assessment, and structural elucidation in various research and development settings. This document summarizes key spectroscopic data (NMR, IR, Mass Spectrometry, and UV-Vis) in clearly structured tables, provides detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and selected analogs. These analogs, including 4-(Piperidin-1-yl)benzoic acid and 4-(Morpholin-4-yl)benzoic acid, illustrate the influence of the heterocyclic amine substituent on the spectral properties. For comparison, data for the parent compound, benzoic acid, is also included.
Table 1: 1H and 13C NMR Spectroscopic Data
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| Benzoic Acid | 11.67 (s, 1H, COOH), 8.20 (d, J=7.2 Hz, 2H, Ar-H), 7.68 (t, J=7.44 Hz, 1H, Ar-H), 7.55 (t, J=7.92 Hz, 2H, Ar-H)[1] | 172.60 (C=O), 133.89 (Ar-C), 130.28 (Ar-CH), 129.39 (Ar-C), 128.55 (Ar-CH)[1] |
| This compound | Predicted: Aromatic protons expected between 6.5-8.0 ppm. Pyrrolidine protons expected between 1.8-3.5 ppm. Carboxylic acid proton >10 ppm. | Predicted: Carbonyl carbon ~170 ppm. Aromatic carbons 110-150 ppm. Pyrrolidine carbons 25-50 ppm. |
| 4-(Piperidin-1-yl)benzoic acid | Predicted: Aromatic protons expected between 6.8-8.0 ppm. Piperidine protons expected between 1.5-3.4 ppm. Carboxylic acid proton >10 ppm. | Predicted: Carbonyl carbon ~170 ppm. Aromatic carbons 110-155 ppm. Piperidine carbons 24-50 ppm. |
| 4-(Morpholin-4-yl)benzoic acid | Predicted: Aromatic protons expected between 6.9-8.1 ppm. Morpholine protons expected between 3.2-3.9 ppm. Carboxylic acid proton >10 ppm. | Predicted: Carbonyl carbon ~170 ppm. Aromatic carbons 110-155 ppm. Morpholine carbons 45-67 ppm. |
Table 2: IR and Mass Spectrometry Data
| Compound | IR (cm-1) | Mass Spectrometry (m/z) |
| Benzoic Acid | ~3000 (broad, O-H), 1680-1710 (C=O), 1600, 1450 (C=C) | M+• = 122 |
| This compound | Predicted: ~3000 (broad, O-H), ~1680 (C=O), ~1605 (C=C), C-N stretch | [M+H]+ = 192.10 (Predicted) |
| 4-(Piperidin-1-yl)benzoic acid | Predicted: ~3000 (broad, O-H), ~1680 (C=O), ~1605 (C=C), C-N stretch | [M+H]+ = 206.12 (Predicted) |
| 4-(Morpholin-4-yl)benzoic acid | Predicted: ~3000 (broad, O-H), ~1680 (C=O), ~1605 (C=C), C-N stretch, C-O-C stretch | [M+H]+ = 208.09 (Predicted) |
Table 3: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Solvent |
| Benzoic Acid | 230, 273 | Acidic aqueous solution |
| This compound | Predicted: Bathochromic shift compared to benzoic acid due to the electron-donating pyrrolidine group. | Dependant on solvent polarity and pH. |
| 4-(Piperidin-1-yl)benzoic acid | Predicted: Bathochromic shift compared to benzoic acid. | Dependant on solvent polarity and pH. |
| 4-(Morpholin-4-yl)benzoic acid | Predicted: Bathochromic shift compared to benzoic acid. | Dependant on solvent polarity and pH. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the solid sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The solution is then transferred to an NMR tube.
-
Data Acquisition: 1H and 13C NMR spectra are recorded on a 400 MHz or higher field spectrometer.
-
Data Processing: The obtained spectra are referenced to the residual solvent peak or an internal standard (e.g., TMS). Chemical shifts are reported in parts per million (ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: A background spectrum of a blank KBr pellet is recorded first. The sample pellet is then placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm-1.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to obtain the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) is used to generate ions.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.
UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile, water).
-
Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm) using a UV-Vis spectrophotometer. A blank containing only the solvent is used for baseline correction.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum.
Visualization of Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate a relevant biological signaling pathway and a typical experimental workflow for spectroscopic analysis.
Caption: NF-κB and COX-2 signaling pathway in inflammation.
Caption: Workflow for spectroscopic characterization.
References
A Comparative Guide to the In Vitro Performance of 4-(Pyrrolidin-1-yl)benzoic Acid Derivatives
Researchers and drug development professionals are increasingly interested in the therapeutic potential of 4-(Pyrrolidin-1-yl)benzoic acid and its derivatives. These compounds have demonstrated a wide range of biological activities in preclinical in vitro studies, showing promise in areas such as oncology, infectious diseases, and inflammatory conditions. This guide provides an objective comparison of their performance based on available experimental data, details the methodologies used for their evaluation, and visualizes key mechanisms and workflows.
Anticancer Activity
A significant area of investigation for this class of compounds is their potential as anticancer agents. Derivatives have been tested against various cancer cell lines, with some exhibiting potent cytotoxic effects.
Table 1: In Vitro Anticancer Activity of Pyrrolidinone Derivatives
| Compound Class | Cell Line | Activity | Measurement | Reference |
| Diphenylamine-pyrrolidin-2-one-hydrazones | PPC-1 (Prostate Cancer) | 2.5 - 20.2 µM | EC50 | [1][2] |
| IGR39 (Melanoma) | 2.5 - 20.2 µM | EC50 | [1][2] | |
| MDA-MB-231 (Breast Cancer) | Less Active | EC50 | [1][2] | |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 (Lung Cancer) | >50% inhibition at 100 µM | % Inhibition | [3] |
One proposed mechanism of action for certain derivatives, specifically 4-(2-oxopyrrolidin-1-yl)benzenesulfonamide, involves the disruption of microtubule dynamics, which is crucial for cell division. These compounds bind to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis.[4]
Enzyme Inhibition
Beyond direct cytotoxicity, these derivatives have been explored as inhibitors of specific enzymes, highlighting their potential for targeted therapies.
Table 2: Enzyme Inhibition by Pyrrolidine Derivatives
| Compound Class | Target Enzyme | Activity | Measurement | Reference |
| Hydroxybenzylidenyl pyrrolidine-2,5-diones | Mushroom Tyrosinase | 2.23 ± 0.44 µM | IC50 | [5] |
| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides | Enoyl ACP Reductase | Appreciable Inhibition | - | [6] |
| Dihydrofolate Reductase (DHFR) | Appreciable Inhibition | - | [6] |
The inhibition of tyrosinase is particularly relevant for conditions involving hyperpigmentation.[5] The dual inhibition of bacterial enzymes Enoyl ACP Reductase and DHFR suggests a potential mechanism for the observed antibacterial effects of some derivatives.[6]
VLA-4 Antagonism
Certain 4-(Pyrrolidinyl)methoxybenzoic acid derivatives have been identified as potent antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in inflammatory responses.
Table 3: VLA-4 Antagonist Activity
| Compound | Activity | Measurement | Reference |
| 15b | 1.6 nM | IC50 | [7] |
| 15e | 1.6 nM | IC50 | [7] |
| 12l | 0.51 nM | IC50 | [8] |
These findings suggest the potential of these derivatives in treating inflammatory diseases like asthma.[7]
Antibacterial and Antitubercular Activity
Several studies have evaluated 4-pyrrol-1-yl benzoic acid hydrazide analogs for their activity against various bacterial and mycobacterial strains.
Table 4: Antimicrobial Activity of 4-pyrrol-1-yl Benzoic Acid Hydrazide Analogs
| Compound | Organism | Activity | Measurement | Reference |
| Hydrazide analogs (11, 12, 13) | Mycobacterium tuberculosis H37Rv | 2.97 - 3.10 µM | MIC | [9] |
| 5-(4-pyrrol-1-ylphenyl)-1,3,4-oxadiazole-2-thiol | Mycobacterium tuberculosis H37Rv | 16 µg/mL | MIC | [9] |
These compounds represent a promising class for the development of new antibacterial and antitubercular agents.[9]
Experimental Protocols
The evaluation of these derivatives relies on a set of standard in vitro assays. Below are the generalized methodologies for the key experiments cited.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Addition: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (typically 24 to 72 hours).
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Formation: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The EC50 or IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.[1][3]
Enzyme Inhibition Assays
The specific protocol for enzyme inhibition assays varies depending on the target enzyme. For example, in the case of tyrosinase inhibition:
Protocol:
-
A reaction mixture containing mushroom tyrosinase and L-DOPA in a suitable buffer (e.g., phosphate buffer) is prepared.[5]
-
The test compound is added to the reaction mixture at various concentrations.[5]
-
The reaction is initiated, and the formation of dopachrome is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm).[5]
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence.[5]
-
The IC50 value is determined from the dose-response curve.[5]
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.
Protocol:
-
Serial dilutions of the test compounds are prepared in a 96-well microtiter plate with a suitable broth medium.
-
A standardized inoculum of the test microorganism is added to each well.
-
The plates are incubated under appropriate conditions for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]
This guide provides a comparative overview of the in vitro activities of this compound derivatives based on currently available data. The diverse biological activities highlight the potential of this chemical scaffold in developing novel therapeutics for a range of diseases. Further research, including in vivo studies and detailed mechanism of action investigations, is warranted to fully elucidate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological activity of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as new potent inhibitors of tyrosinase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Benzoic Acid-Based VLA-4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Very Late Antigen-4 (VLA-4) antagonists built upon a benzoic acid scaffold. VLA-4, an integrin protein, plays a crucial role in cell adhesion and migration and is a key target in the development of therapies for inflammatory diseases. This document summarizes the performance of various benzoic acid derivatives as VLA-4 antagonists, presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and experimental workflows.
Performance Comparison of VLA-4 Antagonists
The following table summarizes the in vitro and in vivo data for a selection of benzoic acid-based VLA-4 antagonists. The data highlights key parameters such as binding affinity, cell adhesion inhibition, and pharmacokinetic properties, providing a basis for comparative evaluation.
| Compound ID | VLA-4 Binding IC50 (nM) | Cell Adhesion Inhibition IC50 (nM) | Oral Bioavailability (F%) | Clearance (CL) (mL/min/kg) | In Vivo Efficacy Model |
| 12l | 0.51[1] | Not Reported | Mouse: 28%, Rat: 36%, Dog: 55%[1] | Mouse: 18.5, Rat: 5.2, Dog: 3.6[1] | Rat pleurisy model (efficacious at 10 mg/kg, p.o.)[1] |
| 15b | 1.6[2] | Not Reported | Not Reported | Not Reported | Not Reported |
| 15e | 1.6[2] | Not Reported | Not Reported | Not Reported | Murine asthma model (efficacious at 30 mg/kg, p.o.)[2] |
VLA-4 Signaling Pathway
The following diagram illustrates the key signaling events associated with VLA-4 activation, encompassing both "inside-out" and "outside-in" signaling pathways. Inside-out signaling, initiated by cellular stimuli such as chemokines, leads to a conformational change in VLA-4, increasing its affinity for its ligands. Subsequent ligand binding triggers outside-in signaling, which modulates various cellular functions.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison of benzoic acid-based VLA-4 antagonists.
VLA-4 Competitive Binding Assay
This assay is designed to determine the concentration at which a test compound inhibits 50% of the binding of a known ligand to VLA-4, providing the IC50 value.
Materials:
-
Jurkat cells (or other cells expressing high levels of VLA-4)
-
Fluorescently labeled VLA-4 ligand (e.g., LDV-FITC)
-
Test compounds (benzoic acid derivatives)
-
Assay buffer (e.g., HEPES buffered saline with 1 mM MgCl2, 1 mM CaCl2, and 0.1% BSA)
-
96-well microplates
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Jurkat cells are washed and resuspended in assay buffer to a final concentration of 1 x 10^6 cells/mL.
-
Compound Dilution: A serial dilution of the test compounds is prepared in the assay buffer.
-
Incubation: 50 µL of the cell suspension is added to each well of a 96-well plate. 50 µL of the diluted test compounds are then added to the respective wells.
-
Ligand Addition: 50 µL of the fluorescently labeled VLA-4 ligand is added to each well at a final concentration close to its Kd.
-
Incubation: The plate is incubated for 1 hour at 37°C in the dark.
-
Data Acquisition: The fluorescence intensity in each well is measured using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Adhesion Assay
This assay measures the ability of a test compound to inhibit the adhesion of VLA-4 expressing cells to a substrate coated with the VLA-4 ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1).
Materials:
-
Jurkat cells (or other VLA-4 expressing cells)
-
Recombinant human VCAM-1
-
Test compounds (benzoic acid derivatives)
-
96-well tissue culture plates
-
Assay buffer (e.g., RPMI 1640 with 0.1% BSA)
-
Calcein-AM (or other fluorescent cell stain)
-
Fluorescence plate reader
Procedure:
-
Plate Coating: 96-well plates are coated with 10 µg/mL of VCAM-1 in PBS overnight at 4°C. The wells are then washed with PBS and blocked with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Labeling: Jurkat cells are labeled with Calcein-AM according to the manufacturer's protocol. The labeled cells are then washed and resuspended in assay buffer.
-
Compound Treatment: The labeled cells are pre-incubated with various concentrations of the test compounds for 30 minutes at 37°C.
-
Adhesion: The treated cell suspension is added to the VCAM-1 coated wells and incubated for 30-60 minutes at 37°C to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by gently washing the wells with assay buffer.
-
Quantification: The fluorescence of the adherent cells is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 values are determined by plotting the percentage of adhesion inhibition against the logarithm of the test compound concentration.
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel VLA-4 antagonists.
References
A Comparative Guide to Assessing the Purity of Synthesized 4-(Pyrrolidin-1-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and novel chemical entities is a cornerstone of reliable and reproducible research in drug discovery and development. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthesized 4-(pyrrolidin-1-yl)benzoic acid. We will explore the utility of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Differential Scanning Calorimetry (DSC). Detailed experimental protocols, comparative data, and visual workflows are presented to aid researchers in selecting the most appropriate methods for their specific needs.
Synthesis and Potential Impurities
A common synthetic route to this compound involves the nucleophilic aromatic substitution of 4-fluorobenzoic acid with pyrrolidine. This reaction, while generally efficient, can lead to several potential impurities that must be monitored in the final product. Understanding these potential impurities is crucial for developing and validating appropriate analytical methods for purity assessment.
Potential Impurities Include:
-
Unreacted Starting Materials: Residual 4-fluorobenzoic acid and pyrrolidine.
-
Isomeric Impurities: Positional isomers if the starting material contains impurities.
-
By-products: Compounds formed from side reactions, such as the dimerization of the starting material or reactions with residual solvents.
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., DMSO, acetonitrile).
Comparative Analysis of Purity Assessment Techniques
A multi-faceted approach utilizing orthogonal analytical techniques is recommended for a comprehensive purity assessment. The following sections detail the principles and provide illustrative data for the analysis of a synthesized batch of this compound compared to a commercially available reference standard and a structurally related alternative, 4-(piperidin-1-yl)benzoic acid.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone technique for purity determination due to its high resolving power and sensitivity for detecting non-volatile organic impurities.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are dissolved in the mobile phase at a concentration of 1 mg/mL.
Data Summary:
| Compound | Retention Time (min) | Purity (%) by Area Normalization |
| Synthesized this compound | 5.2 | 98.5 |
| This compound Reference | 5.2 | >99.9 |
| 4-(Piperidin-1-yl)benzoic acid | 5.8 | 99.2 |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measurement of purity against a certified internal standard without the need for a specific reference standard of the analyte itself.
Experimental Protocol: ¹H qNMR Analysis
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Internal Standard: Maleic acid (certified reference material).
-
Sample Preparation: Accurately weigh ~10 mg of the sample and ~5 mg of the internal standard into a vial and dissolve in a known volume of DMSO-d₆.
-
Parameters: A sufficient relaxation delay (D1) of 30 seconds is used to ensure accurate integration.
Data Summary:
| Compound | Purity (% w/w) |
| Synthesized this compound | 98.7 |
| This compound Reference | 99.8 |
| 4-(Piperidin-1-yl)benzoic acid | 99.4 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is invaluable for identifying unknown impurities by providing molecular weight information, which is critical for understanding the impurity profile of a synthesized compound.[1][2][3][4][5]
Experimental Protocol: LC-MS Analysis
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions: Same as HPLC-UV protocol.
-
Ionization Mode: Electrospray Ionization (ESI) in positive and negative modes.
-
Data Acquisition: Full scan mode to detect all ions.
Data Summary:
| Compound | Major Ion (m/z) | Identified Impurities (m/z) |
| Synthesized this compound | 192.09 [M+H]⁺ | 141.02 [4-fluorobenzoic acid+H]⁺ |
| This compound Reference | 192.09 [M+H]⁺ | None detected |
| 4-(Piperidin-1-yl)benzoic acid | 206.12 [M+H]⁺ | None detected |
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. For highly pure crystalline compounds, it can provide an accurate measure of purity based on the melting point depression.[6][7][8][9]
Experimental Protocol: DSC Analysis
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Pans: Hermetically sealed aluminum pans.
-
Heating Rate: 1 °C/min.
-
Atmosphere: Nitrogen purge.
Data Summary:
| Compound | Melting Onset (°C) | Purity (mol%) |
| Synthesized this compound | 228.5 | 98.9 |
| This compound Reference | 230.1 | >99.9 |
| 4-(Piperidin-1-yl)benzoic acid | 215.4 | 99.5 |
Visualizing Workflows and Pathways
To further clarify the processes and potential biological context of this compound, the following diagrams are provided.
Caption: General workflow for synthesis and purity assessment.
Caption: Potential inhibitory pathway of this compound.
Conclusion
The comprehensive purity assessment of a synthesized compound such as this compound requires the application of multiple, orthogonal analytical techniques. HPLC-UV provides excellent quantitative information on purity and the presence of UV-active impurities. qNMR offers a primary method for determining absolute purity without the need for a specific reference standard. LC-MS is indispensable for the identification of unknown impurities, providing crucial information for process optimization and safety assessment. DSC serves as a valuable complementary technique for determining the purity of highly crystalline materials. By employing a combination of these methods, researchers can confidently establish the purity of their synthesized compounds, ensuring the integrity and reliability of their scientific findings.
References
- 1. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. qNMR - BIPM [bipm.org]
- 7. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-(1-PYRROLIDINYLCARBONYL)-,BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | C11H13NO2 | CID 2795515 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Efficacy of 4-(Pyrrolidinyl)methoxybenzoic Acid Derivatives in Murine Asthma Models
A comprehensive analysis of novel VLA-4 antagonists for the treatment of allergic asthma, presenting key preclinical data and experimental methodologies for researchers and drug development professionals.
This guide provides a detailed comparison of the efficacy of select 4-(Pyrrolidinyl)methoxybenzoic acid derivatives in preclinical models of asthma. The compounds discussed are potent antagonists of Very Late Antigen-4 (VLA-4), a key integrin involved in the trafficking of inflammatory cells to the airways. This document summarizes their in vitro activity and in vivo efficacy, details the experimental protocols used for their evaluation, and illustrates the underlying signaling pathways.
Overview of Compounds
Two lead compounds from a series of 4-(Pyrrolidinyl)methoxybenzoic acid derivatives have shown significant promise in preclinical asthma models:
-
Compound 15e : A potent, orally active VLA-4 antagonist.[1][2]
-
Compound 20l : An optimized derivative with high VLA-4 antagonistic activity.[3]
In Vitro Activity
Both compounds demonstrate high-affinity binding and potent antagonism of VLA-4.
| Compound | IC50 (nM)[1][2] | Lipophilicity (Log D)[1][2] |
| 15e | 1.6 | 1.8 |
| 15b (comparator) | 1.6 | 2.0 |
In Vivo Efficacy in a Murine Asthma Model
The efficacy of these compounds was evaluated in an ovalbumin (OVA)-induced murine model of allergic asthma. Key parameters assessed were the inhibition of eosinophil infiltration into the airways and the reduction of airway hyperresponsiveness (AHR).
Compound 15e demonstrated efficacy in a murine asthma model at an oral dose of 30 mg/kg.[1][2] Compound 20l was also effective via oral administration and its efficacy in inhibiting eosinophil infiltration into the bronchoalveolar lavage fluid was comparable to an anti-mouse α4 antibody (R1-2).[3] Furthermore, compound 20l significantly blocked bronchial hyper-responsiveness in the model.[3] Another derivative, compound 7n , significantly alleviated bronchial hyper-responsiveness to acetylcholine chloride at a dose of 12.5 mg/kg, p.o. in a similar model.[4]
Quantitative data on the percentage of inhibition of eosinophilia and the reduction in airway hyperresponsiveness for compounds 15e and 20l were not available in the abstracts of the reviewed publications. Access to the full-text articles would be required for a complete quantitative comparison.
Signaling Pathway: VLA-4 Antagonism in Asthma
VLA-4 (α4β1 integrin) is expressed on the surface of various leukocytes, including eosinophils and T-lymphocytes. In the context of asthma, the interaction of VLA-4 with its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), on the surface of endothelial cells is a critical step in the migration of these inflammatory cells from the bloodstream into the lung tissue. By blocking this interaction, 4-(Pyrrolidinyl)methoxybenzoic acid derivatives inhibit the accumulation of leukocytes in the airways, thereby reducing inflammation and airway hyperresponsiveness.
Experimental Protocols
Murine Model of Ovalbumin-Induced Allergic Asthma
This protocol describes a common method for inducing an allergic asthma phenotype in mice, which is characterized by airway inflammation, mucus hypersecretion, and airway hyperresponsiveness.
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Sterile phosphate-buffered saline (PBS)
-
Test compounds (e.g., 15e, 20l) and vehicle control
-
BALB/c mice
Procedure:
-
Sensitization: Mice are sensitized by intraperitoneal (i.p.) injection of OVA emulsified in alum on day 0 and day 14.[5]
-
Allergen Challenge: Beginning on day 21, mice are challenged with aerosolized OVA for a set duration over several consecutive days to induce an inflammatory response in the lungs.[5]
-
Drug Administration: The test compounds or vehicle are typically administered orally (p.o.) at a specified time before each allergen challenge.
-
Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final allergen challenge, AHR is measured in response to a bronchoconstrictor like methacholine. This can be done using invasive or non-invasive plethysmography.[6][7][8][9]
-
Bronchoalveolar Lavage (BAL): Following AHR measurement, mice are euthanized, and the lungs are lavaged with PBS to collect BAL fluid.[10][11]
-
Cell Analysis: The total and differential cell counts (especially eosinophils) in the BAL fluid are determined to quantify the extent of airway inflammation.[11]
Measurement of Airway Hyperresponsiveness
Airway hyperresponsiveness is a key feature of asthma and is assessed by measuring the degree of airway narrowing in response to a bronchoconstrictor.
Invasive Method (Forced Oscillation Technique):
-
Mice are anesthetized, tracheostomized, and connected to a ventilator (e.g., FlexiVent®).[7]
-
Baseline respiratory mechanics (resistance and elastance) are recorded.
-
Increasing concentrations of aerosolized methacholine are administered, and the changes in respiratory mechanics are measured to determine the provocative concentration that causes a significant increase in airway resistance.[7]
Non-invasive Method (Whole-Body Plethysmography):
-
Conscious, unrestrained mice are placed in a whole-body plethysmograph chamber.[12]
-
Baseline readings are taken, followed by nebulization of increasing concentrations of methacholine into the chamber.[12]
-
The device measures changes in the breathing pattern to calculate the Enhanced Pause (Penh), a value that correlates with airway obstruction.[6][12]
Collection and Analysis of Bronchoalveolar Lavage (BAL) Fluid
This procedure is used to sample the cellular and protein composition of the fluid lining the airways.
-
After euthanasia, the trachea is exposed and cannulated.
-
A fixed volume of sterile, cold PBS is slowly instilled into the lungs and then gently aspirated. This process is repeated several times.[10][11]
-
The collected BAL fluid is centrifuged to pellet the cells.
-
The supernatant can be stored for cytokine analysis.
-
The cell pellet is resuspended, and a total cell count is performed using a hemocytometer.
-
For differential cell counts, cells are spun onto a microscope slide (cytospin) and stained (e.g., with Diff-Quik) to identify and count eosinophils, neutrophils, macrophages, and lymphocytes.[11]
Conclusion
The 4-(Pyrrolidinyl)methoxybenzoic acid derivatives, particularly compounds 15e and 20l, represent a promising class of orally active VLA-4 antagonists for the treatment of asthma. Their ability to potently inhibit VLA-4 and subsequently reduce airway inflammation and hyperresponsiveness in preclinical models highlights their therapeutic potential. Further investigation, including detailed dose-response studies and evaluation in chronic asthma models, is warranted to fully characterize their efficacy and safety profiles. The experimental protocols detailed in this guide provide a framework for the continued evaluation of these and other novel anti-inflammatory compounds for respiratory diseases.
References
- 1. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(Pyrrolidinyl)methoxybenzoic Acid Derivatives as a Potent, Orally Active VLA-4 Antagonist [jstage.jst.go.jp]
- 3. Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel, potent, and orally active VLA-4 antagonist with good aqueous solubility: trans-4-[1-[[2-(5-Fluoro-2-methylphenylamino)-7-fluoro-6-benzoxazolyl]acetyl]-(5S)-[methoxy(methyl)amino]methyl-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of Airway Hyperresponsiveness in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Assessment of Airway Hyperresponsiveness in Mouse Models | Society for Mucosal Immunology [socmucimm.org]
- 9. Measurement of Airway Hyperresponsiveness in Mice | Springer Nature Experiments [experiments.springernature.com]
- 10. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Murine Model of Allergen Induced Asthma [jove.com]
- 12. atsjournals.org [atsjournals.org]
Safety Operating Guide
Proper Disposal of 4-(Pyrrolidin-1-yl)benzoic Acid: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 4-(Pyrrolidin-1-yl)benzoic acid
This document provides a detailed, procedural guide for the safe and compliant disposal of this compound, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection. This substance should be managed as hazardous chemical waste, and under no circumstances should it be disposed of in standard laboratory trash or flushed down the drain.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are operating within a controlled and well-ventilated environment, preferably a certified chemical fume hood.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile, are mandatory. Gloves should be inspected for integrity before each use.[1][2]
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against potential splashes.[1][2]
-
Laboratory Coat: A flame-resistant lab coat should be worn to protect from spills.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved N95 dust mask or a respirator should be used to prevent inhalation.
Emergency Procedures:
-
Ensure that a safety shower and an eyewash station are readily accessible.
-
A chemical spill kit appropriate for solid organic compounds should be available.
-
Familiarize yourself with the location of the nearest fire extinguisher.
Hazard and Toxicity Summary
| Property | This compound | Benzoic Acid (for reference) |
| Physical Form | Solid | Solid |
| GHS Pictogram | Irritant | Danger |
| GHS Signal Word | Warning[3] | Danger[4] |
| Hazard Statements | H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] | H315: Causes skin irritation. H318: Causes serious eye damage. H372: Causes damage to organs through prolonged or repeated exposure.[4] |
| Acute Oral Toxicity | Data not available | LD50: 1700 mg/kg (Rat)[4] |
| Acute Dermal Toxicity | Data not available | LD50: >10,000 mg/kg (Rabbit)[4] |
| Aquatic Toxicity | Data not available | Harmful to aquatic life.[5] |
Experimental Protocol for Disposal
The required method for the disposal of this compound is through a licensed and approved waste disposal service.[1][2][5] The following protocol details the in-laboratory steps for the preparation of this chemical waste for collection.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect any solid this compound waste in a designated, leak-proof, and puncture-resistant container.
-
This container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and the associated hazards (e.g., "Irritant").
-
-
Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as weighing paper, contaminated gloves, and pipette tips, must also be collected as solid hazardous waste.
-
Place these contaminated items in a separate, clearly labeled, and sealed container designated for solid chemical waste.
-
Step 2: Waste Storage
-
Container Management:
-
Ensure the lids of all waste containers are securely fastened when not in use.
-
Store waste containers in a cool, dry, and well-ventilated area that is designated for hazardous waste accumulation.
-
-
Incompatible Materials:
-
Store the waste container away from incompatible materials, such as strong bases, alcohols, and amines, to prevent any unintended reactions.[2]
-
Step 3: Professional Disposal
-
Contact Environmental Health & Safety (EHS):
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company.
-
Follow all institutional and local regulations for waste pickup and documentation.
-
Spill Management Protocol
In the event of a small spill, the following steps should be taken immediately:
-
Ensure Proper PPE: Before addressing the spill, confirm that you are wearing the appropriate personal protective equipment as outlined above.
-
Containment: Prevent the further spread of the spilled solid material.
-
Cleanup:
-
Carefully sweep up the solid substance, taking precautions to avoid creating airborne dust.
-
The material may be lightly moistened with water to aid in preventing dust generation.
-
-
Waste Collection: Transfer the collected material into a clearly labeled and sealable container designated for hazardous chemical waste.
-
Decontamination: Thoroughly clean the affected area with soap and water. All cleaning materials used must also be disposed of as hazardous waste.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling 4-(Pyrrolidin-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of 4-(Pyrrolidin-1-yl)benzoic acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. Adherence to these guidelines is essential for ensuring a safe laboratory environment.
Hazard Summary
This compound is classified as a hazardous chemical.[1] The primary hazards associated with this compound are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[2]
-
Serious Eye Irritation (H319): Causes serious eye irritation and potentially serious eye damage upon contact.[2][3]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). It is recommended to wear two pairs of gloves when handling the solid material.[4] | To prevent skin contact and subsequent irritation.[1][5] Double-gloving provides an additional barrier in case of a tear or puncture. |
| Eye and Face Protection | Safety glasses with side shields or tightly sealed safety goggles. A face shield should be worn in addition to goggles when there is a risk of splashing or dust generation.[1][5] | To protect eyes from dust particles and accidental splashes, which can cause serious irritation or damage.[2][3][5] |
| Skin and Body Protection | A lab coat made of a low-permeability fabric.[4] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dust is generated and engineering controls (e.g., fume hood) are not sufficient.[1][6] | To prevent inhalation of dust, which can lead to respiratory tract irritation.[2][6] |
Operational and Handling Plan
Proper handling procedures are critical to minimize the risk of exposure. The following workflow outlines the recommended steps for working with this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures
In the event of an accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][7] Remove contaminated clothing.[1] If skin irritation persists, seek medical attention.[1] |
| Inhalation | Move the individual to fresh air.[1][6] If breathing is difficult, give oxygen.[6] If not breathing, give artificial respiration.[1] Seek medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting.[6][8] Rinse mouth with water.[1][9] Seek immediate medical attention.[1][6][9] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is mandatory to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Solid Waste: Collect unused this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, clearly labeled, and sealed container for hazardous waste.[10]
-
Liquid Waste: If the compound is in solution, collect it in a separate, labeled container for hazardous liquid waste. Do not mix with other waste streams unless compatibility is known.[10]
Disposal Procedure:
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal service.[1][9]
-
Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[6][10]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.
Caption: A decision tree outlining the proper disposal path for materials contaminated with this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C11H13NO2 | CID 2795515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sds.chemicalsafety.com [sds.chemicalsafety.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. leelinework.com [leelinework.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. nj.gov [nj.gov]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
